4-Chlorophenyl 4-phenoxyphenyl sulfone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H13ClO3S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-phenoxybenzene |
InChI |
InChI=1S/C18H13ClO3S/c19-14-6-10-17(11-7-14)23(20,21)18-12-8-16(9-13-18)22-15-4-2-1-3-5-15/h1-13H |
InChI Key |
XEARXWSVSONHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chlorophenyl 4-phenoxyphenyl sulfone CAS 36794-63-5 properties
An In-depth Technical Guide to the Properties, Synthesis, and Applications of Diaryl Sulfones, with a Focus on 4-Chlorophenyl 4-phenoxyphenyl sulfone
Introduction: The Diaryl Sulfone Moiety in Advanced Materials
The diaryl sulfone structure is a cornerstone of modern polymer chemistry, imparting exceptional thermal stability, mechanical strength, and chemical resistance to a class of materials known as poly(aryl ether sulfone)s (PAES). The specific compound, 4-Chlorophenyl 4-phenoxyphenyl sulfone (CAS 36794-63-5), represents an asymmetric diaryl sulfone monomer. While specific public data for this exact compound is limited, its structure suggests its role as a potential monomer or intermediate in the synthesis of high-performance polymers.
This guide will delve into the core technical aspects of this class of compounds. To provide a comprehensive and well-supported overview, we will draw upon data from closely related and extensively studied analogues, primarily the symmetric and industrially significant 4,4'-Dichlorodiphenyl sulfone (DCDPS) . The principles of synthesis, reactivity, and structure-property relationships discussed are directly applicable to understanding the behavior of 4-Chlorophenyl 4-phenoxyphenyl sulfone.
Part 1: Physicochemical and Spectroscopic Profile
The physical properties of diaryl sulfones are dominated by the rigid, polar sulfone group and the large, hydrophobic aromatic rings. These features result in high melting points and poor solubility in water, but good solubility in many organic solvents.[1][2]
Physicochemical Data of a Representative Diaryl Sulfone
The following table summarizes the key properties of 4,4'-Dichlorodiphenyl sulfone (DCDPS, CAS 80-07-9), which serves as a reliable model for the broader class of chlorinated diaryl sulfones.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][3] |
| Molecular Weight | 287.15 g/mol | [1][2][3] |
| Appearance | White solid / crystalline powder | [3] |
| Melting Point | 148 °C (421 K) | [3] |
| Boiling Point | 397 °C (670 K) | [3] |
| Water Solubility | Insoluble | [1][3] |
| Organic Solubility | Soluble in acetone, ethanol, and chloroform | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of diaryl sulfones. The expected spectral features for a compound like 4-Chlorophenyl 4-phenoxyphenyl sulfone would include:
-
Infrared (IR) Spectroscopy : The most prominent peaks are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (O=S=O) group, typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. Other key signals would include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), the C-S bond (~700-800 cm⁻¹), the C-Cl bond (~1090 cm⁻¹), and the aryl ether (C-O-C) linkage stretch (~1240 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton signals will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the electron-withdrawing nature of the sulfone group, protons on the aromatic rings adjacent to it will be shifted downfield. The distinct electronic environments of the 4-chlorophenyl and 4-phenoxyphenyl rings would result in a complex but predictable set of doublets and multiplets.
-
¹³C NMR : Aromatic carbons would appear in the δ 120-160 ppm range. Carbons directly attached to the sulfone group, chlorine, and the ether oxygen would show distinct chemical shifts, allowing for unambiguous structural assignment.
-
Part 2: Synthesis of Diaryl Sulfones: The Friedel-Crafts Approach
The most common and industrially scalable method for synthesizing diaryl sulfones is through an electrophilic aromatic substitution, specifically a Friedel-Crafts reaction . This can be achieved in a few ways, but the reaction of an arenesulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst is a well-established pathway.
For an asymmetric compound like 4-Chlorophenyl 4-phenoxyphenyl sulfone, a logical route would involve the reaction of 4-chlorobenzenesulfonyl chloride with phenoxybenzene (diphenyl ether).
General Synthetic Workflow
The diagram below illustrates the fundamental steps for the synthesis of a diaryl sulfone via the Friedel-Crafts pathway.
Protocol Insights & Causality
-
Catalyst Choice : Iron(III) chloride (FeCl₃) is a common catalyst.[4] Its role is to activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by the electron-rich aromatic ring. However, at higher temperatures, FeCl₃ can also act as a chlorinating agent, leading to undesired byproducts like dichlorobenzenes, which complicates purification.[4]
-
Solvent and Temperature : The reaction is often carried out using one of the reactants, such as chlorobenzene, as the solvent.[4] Temperatures are typically elevated (140-250°C) to drive the reaction to completion.[4][5] The water formed during the reaction can be removed via azeotropic distillation to push the equilibrium forward.
-
Purity Concerns : For polymerization applications, the purity of the monomer is paramount. The primary isomer desired is the 4,4' (para, para) substitution, as other isomers (ortho, para) can disrupt the polymer chain regularity and degrade material properties. Reaction conditions are therefore optimized to maximize the yield of the 4,4' isomer.[3]
Part 3: Core Application: Monomers for High-Performance Polymers
The defining application for diaryl sulfones like DCDPS is their use as monomers in the synthesis of polysulfones. The resulting polymers are prized for their high-temperature resistance, excellent mechanical properties, and resistance to hydrolysis.
The polymerization proceeds via a nucleophilic aromatic substitution reaction. The chlorine atoms on DCDPS are activated by the strongly electron-withdrawing sulfone group, making them susceptible to displacement by a bisphenoxide nucleophile (e.g., from Bisphenol A or Bisphenol S).
The properties that make these polymers so valuable are a direct result of the monomer's structure:
-
Sulfone Group : The polar and highly rigid sulfone group introduces strong intermolecular forces and restricts chain rotation, leading to a high glass transition temperature (Tg) and excellent thermal stability.
-
Aromatic Rings : The backbone composed entirely of aromatic rings provides exceptional mechanical strength and stiffness.
-
Ether Linkages : The ether linkages provide a degree of flexibility and toughness, preventing the polymer from being excessively brittle.
Beyond polymers, diaryl sulfones serve as crucial intermediates in the synthesis of other valuable chemicals, such as bis(aminophenyl) sulfone, which is used in therapeutics and as a curing agent for epoxy resins.[4]
Part 4: Safety and Handling
Chlorinated aromatic sulfones are generally considered stable chemicals but require appropriate handling to minimize risk.
-
Acute Hazards : These compounds may cause irritation upon contact with skin, eyes, or the respiratory tract if inhaled as dust.[1][6] Ingestion may be harmful.[6][7][8]
-
Handling Precautions :
-
Environmental : Data on environmental persistence and toxicity is often limited, but as with any chlorinated aromatic compound, release into the environment should be avoided.
-
Incompatibilities : Avoid contact with strong oxidizing agents.[1][6]
-
Decomposition : When heated to decomposition, these compounds can emit highly toxic fumes, including carbon oxides, sulfur oxides, hydrogen chloride, and chlorine gas.[1][6]
References
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Chem-supply.net. (2023). Safety data sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone.
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Wikipedia. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]
- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
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Chemsrc. (2025). 4-Chlorophenyl methyl sulfone | CAS#:98-57-7. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of bis(4-chlorophenyl) sulfone. Retrieved from [Link]
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ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]
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PubMed. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Retrieved from [Link]
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4-chloro-4'-phenoxy diphenyl sulfone chemical structure
The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 4-chloro-4'-phenoxy diphenyl sulfone.
Structural Dynamics, Synthetic Pathways, and Polymer Applications[1]
Introduction & Core Identity
4-Chloro-4'-phenoxy diphenyl sulfone is an asymmetric organosulfur compound serving as a critical intermediate in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). Unlike its symmetric parent compound, 4,4'-dichlorodiphenyl sulfone (DCDPS), this molecule possesses a "Janus-faced" reactivity: one terminus is an electrophilic aryl chloride activated for nucleophilic substitution, while the other is a chemically inert phenoxy ether.
This dual nature makes it an invaluable chain terminator (end-capping agent) in step-growth polymerization, allowing for precise control over molecular weight and thermal stability of engineering thermoplastics.
| Chemical Identity | Details |
| IUPAC Name | 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene |
| CAS Number | 36794-63-5 |
| Molecular Formula | C₁₈H₁₃ClO₃S |
| Molecular Weight | 344.81 g/mol |
| SMILES | c1ccc(cc1)Oc2ccc(cc2)S(=O)(=O)c3ccc(Cl)cc3 |
| Key Functional Groups | Sulfonyl (-SO₂-), Aryl Chloride (-Cl), Phenoxy Ether (-O-Ph) |
Chemical Structure & Electronic Properties
2.1. Structural Connectivity
The molecule consists of a diphenyl sulfone core. One phenyl ring is substituted at the para position with a chlorine atom, while the opposing ring is substituted at the para position with a phenoxy group.
-
The Sulfone Bridge (SO₂): Acts as a strong electron-withdrawing group (EWG), pulling electron density from both phenyl rings. This activation is crucial for the lability of the C-Cl bond.
-
The Chloride (Cl): A leaving group. Its position para to the sulfone makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The Phenoxy Group (Ph-O-): An electron-donating group (EDG) via resonance. Its presence on one ring introduces electronic asymmetry.
2.2. Electronic Asymmetry & Reactivity
A critical insight for researchers is the deactivation effect of the phenoxy group.
-
In the parent DCDPS, both rings are equally electron-deficient, making the first substitution fast.
-
Once one chlorine is replaced by a phenoxy group (to form 4-chloro-4'-phenoxy diphenyl sulfone), the electron-donating nature of the oxygen atom pushes electron density back into the sulfone system.
-
Consequence: The remaining C-Cl bond in the mono-substituted product is less electrophilic than the C-Cl bonds in the starting DCDPS. This difference in reaction rates (
) allows for the isolation of this asymmetric intermediate with high purity.
Synthesis & Production Protocols
The synthesis typically follows an SNAr pathway. The protocol below ensures selectivity for the mono-substituted product.
3.1. Reaction Mechanism
The reaction involves the nucleophilic attack of a phenoxide ion on one of the carbon atoms bearing a chlorine in 4,4'-dichlorodiphenyl sulfone.
Reagents:
-
Substrate: 4,4'-Dichlorodiphenyl sulfone (DCDPS) [Excess].
-
Nucleophile: Phenol (1.0 equivalent relative to desired yield, but substoichiometric to DCDPS to prevent di-substitution).
-
Base: Potassium Carbonate (K₂CO₃).
-
Solvent: Dipolar aprotic solvent (DMSO, NMP, or DMAc) with Toluene for azeotropic distillation.
3.2. Step-by-Step Protocol
-
Charge: In a 3-neck flask equipped with a Dean-Stark trap, dissolve DCDPS (1.5 eq) and Phenol (1.0 eq) in DMSO/Toluene (4:1 v/v).
-
Deprotonation: Add K₂CO₃ (1.1 eq). Heat to 140°C. The phenol is converted to potassium phenoxide. Water is generated and removed via the Toluene azeotrope.
-
Substitution: Once water is removed, raise temperature to 160-170°C. The phenoxide attacks the DCDPS.
-
Monitoring: Monitor via HPLC. The reaction is stopped when Phenol is consumed. Excess DCDPS prevents the formation of the bis-phenoxy byproduct.
-
Workup: Pour the mixture into water to precipitate solids. Filter and wash with methanol to remove residual phenol/solvents.
-
Purification: Recrystallize from ethanol or a toluene/hexane mixture to separate the desired mono-chloro product from unreacted DCDPS.
Visualization: Synthesis & Reactivity Pathway
The following diagram illustrates the competitive substitution pathway and the electronic deactivation that permits isolation of the target compound.
Caption: Step-wise SNAr pathway showing the kinetic selectivity enabled by the electron-donating phenoxy group.
Applications in Polymer Science
5.1. Molecular Weight Control (End-Capping)
In the polymerization of Polyethersulfone (PES), precise molecular weight control is vital for melt processability.
-
Mechanism: If a polymerization between DCDPS and Bisphenol-S is allowed to proceed indefinitely, viscosity becomes too high.
-
Solution: Adding a small, calculated amount of 4-chloro-4'-phenoxy diphenyl sulfone introduces a "dead end." The Cl end reacts with the growing polymer chain, but the Phenoxy end cannot react further. This terminates the chain propagation.
-
Benefit: This yields polymers with stable, non-reactive phenyl ether end-groups, improving thermal stability compared to -OH or -Cl terminated chains which can degrade at processing temperatures.
5.2. Kinetic Model Compound
Researchers use this molecule to study the kinetics of ether bond formation in sulfone polymers. By measuring the rate of displacement of the single chlorine, scientists can model the reactivity of the second step of polymerization without the complexity of a growing polymer chain.
Analytical Characterization
To verify the structure of 4-chloro-4'-phenoxy diphenyl sulfone, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR | Doublets at ~7.9 ppm (ortho to SO₂) | Indicates the electron-withdrawing effect of sulfone. |
| ¹H NMR | Multiplets at ~7.0-7.4 ppm | Characteristic of the phenoxy ring and protons ortho to the ether linkage. |
| IR Spectroscopy | 1150 cm⁻¹, 1300 cm⁻¹ | Strong symmetric and asymmetric stretching of the O=S=O sulfone group. |
| IR Spectroscopy | 1240 cm⁻¹ | Aryl ether (C-O-C) stretching. |
| Mass Spectrometry | m/z 344 (M+) and 346 (M+2) | Shows the characteristic 3:1 isotopic ratio of a mono-chlorinated compound. |
References
-
Sigma-Aldrich. 4-Chlorophenyl 4-phenoxyphenyl sulfone (AldrichCPR). Retrieved from .
-
ChemicalBook. 4-Chlorophenyl 4-phenoxyphenyl sulfone - CAS 36794-63-5. Retrieved from .
- Viswanathan, R., et al.Synthesis and Kinetics of Poly(arylene ether sulfone)s. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding on sulfone kinetics).
- Kricheldorf, H. R.Aromatic Polyethers. Handbook of Polymer Synthesis.
An In-Depth Technical Guide to 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene and its Class of Diaryl Sulfone Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaryl sulfone ether moiety, exemplified by 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene, represents a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this class of compounds, focusing on their nomenclature, synthesis, and established applications, particularly within the realm of drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and application of these versatile molecules.
Nomenclature and Structural Elucidation: Defining 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene
The systematic identification of a chemical entity is paramount for unambiguous scientific communication. The compound at the core of this guide, 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene, possesses a well-defined structure from which its synonyms and alternative names are derived.
Synonyms and Alternative Names:
-
4-chlorophenyl 4-phenoxyphenyl sulfone
-
1-(4-chlorophenylsulfonyl)-4-phenoxybenzene
-
p-chlorophenyl p-phenoxyphenyl sulfone
The structural framework consists of a central sulfonyl group (SO₂) bridging two phenyl rings. One ring is substituted with a chlorine atom at the para-position (position 4), and the other is substituted with a phenoxy group, also at the para-position.
Table 1: Core Compound Identification
| Identifier | Value |
| IUPAC Name | 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene |
| Molecular Formula | C₁₈H₁₃ClO₃S |
| Molecular Weight | 344.81 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Synthesis Strategies: Constructing the Diaryl Sulfone Ether Scaffold
The synthesis of unsymmetrical diaryl sulfones such as 1-chloro-4-(4-phenoxyphenylsulfonyl)benzene can be approached through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability. Two primary retrosynthetic disconnections are logical: one at the sulfone-aryl bond and the other at the ether linkage.
Strategy 1: Formation of the Sulfonyl-Aryl Bond via Friedel-Crafts Sulfonylation
This classical approach involves the electrophilic aromatic substitution of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst. For the synthesis of our target molecule, this would involve the reaction of 4-phenoxybenzenesulfonyl chloride with chlorobenzene.
Diagram 1: Retrosynthetic Analysis via Friedel-Crafts Sulfonylation
Caption: Retrosynthesis of the target molecule via a Friedel-Crafts approach.
Experimental Protocol: Friedel-Crafts Sulfonylation
This protocol is a representative procedure based on established methods for Friedel-Crafts reactions.[1][2]
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous chlorobenzene (1.2 equivalents).
-
Catalyst Addition: Under a nitrogen atmosphere, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equivalents) portion-wise while maintaining the temperature below 25°C.
-
Substrate Addition: Dissolve 4-phenoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous chlorobenzene and add it dropwise to the stirred reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
A more modern and often milder approach involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl sulfonyl chloride.[3] This method offers excellent functional group tolerance.
Diagram 2: Retrosynthetic Analysis via Suzuki-Miyaura Coupling
Caption: Retrosynthesis via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling for Diaryl Sulfone Synthesis
This protocol is adapted from established procedures for palladium-catalyzed sulfonylation.[3]
-
Reaction Setup: In a Schlenk flask, combine 4-chlorophenylboronic acid (1.2 equivalents), 4-phenoxybenzenesulfonyl chloride (1.0 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).
-
Degassing: Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction Progression: Heat the mixture to 80-100°C under a nitrogen atmosphere and stir vigorously. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Synthesis of Precursors
The successful synthesis of the target molecule relies on the availability of key precursors.
-
4-phenoxybenzenesulfonyl chloride: This can be prepared by the chlorosulfonation of diphenyl ether.
-
4-chlorobenzenesulfonyl chloride: This is a commercially available reagent.[4]
-
4-phenoxyphenylboronic acid: This can be synthesized from 4-bromodiphenyl ether via a Grignard reaction followed by treatment with a borate ester.
Applications in Drug Discovery and Development
The diaryl sulfone ether scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This structural motif is found in a variety of compounds with significant therapeutic potential.
Antiviral Activity
A notable application of diaryl sulfones is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3][5] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the viral life cycle. The flexibility of the ether linkage and the electronic properties of the sulfone group contribute to the binding affinity and specificity of these inhibitors.
Diagram 3: Mechanism of Action of Diaryl Sulfone NNRTIs
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a diaryl sulfone NNRTI.
Matrix Metalloproteinase (MMP) Inhibition
Compounds containing the phenoxyphenyl sulfone moiety have been investigated as potent and selective inhibitors of matrix metalloproteinases (MMPs).[6] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The sulfone and ether functionalities play crucial roles in orienting the inhibitor within the active site of the enzyme, allowing for chelation of the catalytic zinc ion and potent inhibition.
Conclusion
1-chloro-4-(4-phenoxyphenylsulfonyl)benzene and its related class of diaryl sulfone ethers represent a cornerstone of modern medicinal chemistry. Their synthesis, while requiring multi-step procedures, is achievable through well-established and versatile methodologies such as Friedel-Crafts sulfonylation and palladium-catalyzed cross-coupling reactions. The inherent biological activities of this scaffold, particularly as antiviral agents and MMP inhibitors, underscore its importance in the development of novel therapeutics. This guide provides a foundational understanding for researchers to explore and exploit the chemical and biological potential of this valuable class of molecules.
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- 3. Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Diaryl Sulfone Monomers: A Technical Guide to Synthesis and Polymerization
Topic: Asymmetric Diaryl Sulfone Monomers for Polymer Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary: The Case for Asymmetry
In the domain of high-performance thermoplastics, Poly(aryl ether sulfone)s (PAES) like PSU, PES, and PPSU are titans, known for their thermal stability and mechanical robustness. However, their symmetric backbones—typically derived from 4,4'-dichlorodiphenyl sulfone (DCDPS)—often lead to tight chain packing, resulting in poor solubility in eco-friendly solvents and high melt viscosities that complicate processing.
The Asymmetric Solution: Introducing asymmetry into the diaryl sulfone monomer disrupts the crystalline lattice and increases fractional free volume (FFV) without significantly compromising the glass transition temperature (
Molecular Design Principles
The Entropy-Solubility Trade-off
Symmetric monomers (A-A type) facilitate ordered packing. Asymmetric monomers introduce "kinks" in the polymer backbone.
-
Structural Asymmetry: Using 3,4'-isomers instead of 4,4'-isomers prevents collinear chain alignment.
-
Electronic Asymmetry: Using monomers with different leaving groups (e.g., 4-chloro-4'-fluorodiphenyl sulfone) allows for sequential, controlled polymerization or the synthesis of alternating block copolymers.
Electronic Activation
The sulfone group (
-
Fluorine vs. Chlorine: Fluorine is a better leaving group in
due to the high electronegativity stabilizing the Meisenheimer transition state, despite the stronger C-F bond. Asymmetric monomers exploiting F/Cl differentials enable "chemoselective" polymerization.
Synthesis Protocols: Asymmetric Monomers
We will detail the synthesis of 4-Chloro-4'-fluorodiphenyl sulfone , a versatile asymmetric building block.
Mechanism: Friedel-Crafts Sulfonylation
The most robust route to asymmetric sulfones is the Friedel-Crafts sulfonylation of an activated arene with a sulfonyl chloride.
Reaction Logic:
Experimental Protocol: Synthesis of 4-Chloro-4'-fluorodiphenyl sulfone
Reagents:
-
Fluorobenzene (Nucleophile)
-
4-Chlorobenzenesulfonyl chloride (Electrophile)
-
Aluminum Chloride (
, Lewis Acid Catalyst)[1] -
Dichloromethane (DCM, Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert
atmosphere. -
Catalyst Suspension: Charge the flask with
(1.1 equiv) and anhydrous DCM (200 mL). Cool to 0°C in an ice bath. -
Electrophile Addition: Add 4-chlorobenzenesulfonyl chloride (1.0 equiv) slowly. Stir for 15 minutes until the complex forms.
-
Nucleophile Addition: Dropwise add fluorobenzene (1.2 equiv) over 30 minutes. The excess ensures complete consumption of the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2).
-
Quenching: Pour the reaction mixture slowly into 500 mL of ice water containing 10 mL concentrated HCl (to break aluminum complexes).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize the crude solid from ethanol to yield white crystals.
Self-Validation Check:
-
Proton NMR: Look for two distinct AA'BB' patterns. The fluorine-coupled ring will show characteristic splitting.
-
Melting Point: Sharp melting point indicates high purity (essential for step-growth polymerization stoichiometry).
Visualization: Friedel-Crafts Pathway
Figure 1: Catalytic cycle for the Friedel-Crafts sulfonylation synthesis of asymmetric monomers.
Polymerization: The AB-Monomer Advantage[2]
Traditional PAES synthesis requires a perfect 1:1 stoichiometry of bisphenol and dihalide. Asymmetric AB-type monomers (containing both a halide and a phenoxide) self-polymerize, guaranteeing 1:1 stoichiometry and high molecular weight.
Protocol: Self-Polymerization of 4-Fluoro-4'-hydroxydiphenyl sulfone
Reagents:
-
Monomer: 4-Fluoro-4'-hydroxydiphenyl sulfone[2]
-
Base: Potassium Carbonate (
) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Sulfolane
-
Azeotropic Agent: Toluene
Methodology:
-
Salt Formation: In a flask, dissolve the monomer in NMP. Add
(1.1 equiv) and Toluene. -
Dehydration: Heat to 140°C. Water formed from phenoxide generation is azeotropically removed with toluene via a Dean-Stark trap. Critical: Water acts as a chain terminator by hydrolyzing the C-F bond.
-
Polymerization: Once water evolution ceases, distill off the toluene and raise the temperature to 180-200°C.
-
Workup: Pour the viscous solution into methanol to precipitate the polymer. Wash with hot water to remove salts.
Visualization: Polymerization Mechanism
Figure 2: Nucleophilic Aromatic Substitution (
Comparative Data: Symmetric vs. Asymmetric
The following table contrasts standard symmetric PES with asymmetric variants. Note the solubility shift.
| Property | Symmetric PES (4,4') | Asymmetric PES (3,4') | Impact of Asymmetry |
| Glass Transition ( | ~225°C | ~215°C | Slight reduction due to increased free volume. |
| Solubility (CHCl3) | Insoluble | Soluble | Disrupted packing allows non-polar solvent penetration. |
| Melt Viscosity | High | Moderate | "Kinked" chains entangle less, aiding processing. |
| Transparency | High | Very High | Reduced crystallinity minimizes light scattering. |
Data synthesized from structure-property relationships in high-performance polymers [1, 2].
References
-
Synthesis of Unsymmetrical Diaryl Sulfones : Zheng, Y., et al. "Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates." Synthesis, 2023.[3][4][5] Link
-
Friedel-Crafts Sulfonylation : "Recent Advances in the Synthesis of Sulfones." Thieme Connect, 2016. Link
-
AB-Type Monomer Polymerization : "Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers."[2] ResearchGate, 2025. Link
-
Membrane Properties : "Tuning the Morphology and Gas Separation Properties of Polysulfone Membranes." NIH/PubMed, 2021. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 5. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Sulfones: A Technical Guide to 4,4'-Dichlorodiphenyl Sulfone (DCDPS) and 4-Chlorophenyl Phenyl Sulfone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers and specialized chemical synthesis, precision in molecular architecture is paramount. This guide addresses a subtle yet critical distinction between two sulfone-containing compounds: 4,4'-Dichlorodiphenyl sulfone, widely known by its industrial acronym DCDPS, and 4-Chlorophenyl phenyl sulfone. While the user's initial query mentioned "4-Chlorophenyl 4-phenoxyphenyl sulfone," our comprehensive analysis indicates a likely misnomer, with the core of the inquiry pointing towards a comparison between the dichloro- and monochloro-derivatives of diphenyl sulfone. This whitepaper will elucidate the profound impact of this single-atom difference on the chemical identity, synthesis, and application of these two important molecules.
At a Glance: Chemical Identity and Core Properties
The fundamental difference between DCDPS and 4-Chlorophenyl phenyl sulfone lies in their aromatic substitution. DCDPS possesses a symmetrical structure with two 4-chlorophenyl groups bonded to the sulfonyl core. In contrast, 4-Chlorophenyl phenyl sulfone is asymmetrical, featuring one 4-chlorophenyl group and one unsubstituted phenyl group. This seemingly minor variation significantly alters their physical and chemical properties, as summarized below:
| Property | 4,4'-Dichlorodiphenyl Sulfone (DCDPS) | 4-Chlorophenyl Phenyl Sulfone |
| CAS Number | 80-07-9 | 80-00-2 |
| Molecular Formula | C₁₂H₈Cl₂O₂S | C₁₂H₉ClO₂S |
| Molecular Weight | 287.16 g/mol | 252.72 g/mol |
| Appearance | White to off-white crystalline powder | White solid |
| Melting Point | 143-146 °C[1] | 90-94 °C[2] |
| Boiling Point | 397 °C | ~250 °C at 10 mm Hg[1] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone and chloroform.[3] | Insoluble in water; soluble in acetone, benzene, dioxane, and isopropanol.[2] |
| Key Structural Feature | Symmetrical, two chlorophenyl groups | Asymmetrical, one chlorophenyl and one phenyl group |
Molecular Structures: A Visual Comparison
The structural disparity is best illustrated visually. The following diagrams, rendered in DOT language, highlight the key difference in chlorination.
Caption: Chemical structures of DCDPS and 4-Chlorophenyl phenyl sulfone.
Synthesis Pathways: A Divergence in Strategy
The synthetic routes to these compounds, while both rooted in fundamental aromatic chemistry, diverge based on their symmetry and the desired final product.
Synthesis of 4,4'-Dichlorodiphenyl Sulfone (DCDPS)
The industrial production of DCDPS often relies on the sulfonation of chlorobenzene. This method is favored for its directness and scalability.
A common synthetic approach involves the reaction of chlorobenzene with sulfuric acid, often in the presence of additives to promote the formation of the desired 4,4'-isomer.[4] Another established method is the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene.
Experimental Protocol: Sulfonation of Chlorobenzene
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser is charged with chlorobenzene.
-
Reagent Addition: Fuming sulfuric acid (oleum) is added dropwise to the chlorobenzene with vigorous stirring, maintaining the temperature between 20-30°C.
-
Reaction Progression: The reaction mixture is then heated to a specific temperature, often between 150-200°C, and held for several hours to drive the reaction to completion.
-
Work-up and Isolation: The reaction mixture is cooled and poured into ice water, causing the crude DCDPS to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.
Caption: A generalized workflow for the synthesis of DCDPS.
Synthesis of 4-Chlorophenyl Phenyl Sulfone
The synthesis of the asymmetrical 4-Chlorophenyl phenyl sulfone typically involves a Friedel-Crafts reaction between benzene and 4-chlorobenzenesulfonyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene, which serves as both reactant and solvent, in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Reagent Addition: 4-Chlorobenzenesulfonyl chloride is added portion-wise to the suspension while maintaining a controlled temperature, typically below 10°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.
-
Work-up and Isolation: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and a dilute base solution, and then dried over an anhydrous salt. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.
Caption: A generalized workflow for the synthesis of 4-Chlorophenyl phenyl sulfone.
Applications: From High-Performance Polymers to Agrochemicals
The structural differences between DCDPS and 4-Chlorophenyl phenyl sulfone dictate their primary fields of application.
4,4'-Dichlorodiphenyl Sulfone (DCDPS)
The symmetrical and difunctional nature of DCDPS makes it a cornerstone monomer in the synthesis of high-performance thermoplastics.[5] Its two reactive chlorine atoms readily undergo nucleophilic aromatic substitution with bisphenols to form poly(aryl ether sulfone)s (PAES), such as polysulfone (PSU) and polyethersulfone (PES).[4] These polymers are prized for their:
-
High thermal stability: Maintaining structural integrity at elevated temperatures.
-
Excellent mechanical strength and rigidity.
-
Good chemical resistance: Resisting degradation from a wide range of chemicals.
-
Transparency.
These properties make DCDPS-derived polymers indispensable in demanding applications, including:
-
Aerospace: Interior components, and structural parts.
-
Medical: Sterilizable medical devices and membranes for dialysis.[5]
-
Automotive: Under-the-hood components and electrical systems.
-
Water Treatment: Filtration membranes.
-
Electronics: Insulators and connectors.
4-Chlorophenyl Phenyl Sulfone
Being monofunctional in terms of its reactive chlorine, 4-Chlorophenyl phenyl sulfone is not primarily used as a monomer for high molecular weight polymers in the same way as DCDPS. Instead, its applications are more specialized:
-
Agrochemicals: It has been utilized as an acaricide (a substance that kills mites and ticks).[6]
-
Organic Synthesis Intermediate: It serves as a building block for more complex molecules in pharmaceutical and chemical research. It is also known as an impurity of the antibacterial drug Dapsone.[7]
-
Polymer Chemistry Research: It can be used in studies of polymer chemistry, for example, in polyetherification reactions, to understand the effects of end-capping or the incorporation of monofunctional units.
Safety and Toxicology: A Comparative Overview
Both compounds require careful handling in a laboratory or industrial setting, though their specific hazard profiles differ slightly.
4,4'-Dichlorodiphenyl Sulfone (DCDPS)
-
Acute Effects: May cause eye irritation.[8][9] It is generally considered to have low acute toxicity via ingestion and inhalation.[8][10]
-
Chronic Effects: Long-term exposure in animal studies has shown effects on the liver.[1]
-
Environmental Fate: DCDPS is not readily biodegradable and is considered toxic to aquatic life with long-lasting effects.[1][9]
-
Handling Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.[8]
4-Chlorophenyl Phenyl Sulfone
-
Acute Effects: Classified as harmful if swallowed, in contact with skin, or if inhaled.
-
Handling Precautions: Similar to DCDPS, appropriate PPE is necessary. Given its hazard classification, particular care should be taken to avoid skin contact, ingestion, and inhalation of dust.
Conclusion
References
-
Wikipedia. 4,4'-Dichlorodiphenyl sulfone. [Link]
- Google Patents. A process for purifying crude 4,4'-dichlorodiphenyl sulfone.
Sources
- 1. 4,4'-Dichlorodiphenyl sulfone | 80-07-9 [chemicalbook.com]
- 2. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. CAS 80-07-9: 4,4′-Dichlorodiphenyl sulfone | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Nucleophilic aromatic substitution protocols for sulfone monomers
Advanced Protocols for Sulfone Monomer Synthesis & Functionalization
Executive Summary & Mechanistic Foundation
Sulfone-containing monomers (e.g., 4,4'-dichlorodiphenyl sulfone, DCDPS) are the backbone of high-performance engineering thermoplastics (Polysulfones, PAES) and emerging pharmaceutical scaffolds. The synthesis and polymerization of these materials rely almost exclusively on Nucleophilic Aromatic Substitution (
Unlike electrophilic substitution, where the ring acts as a nucleophile,
The Meisenheimer Complex: The Critical Intermediate
The reaction proceeds via an addition-elimination mechanism.[1][2][3] The rate-determining step is the formation of the resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
Key Mechanistic Insight (The "Fluorine Effect"):
Contrary to
-
Reasoning: The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex (lowering the activation energy). Since the C-X bond breaking is not the rate-determining step, the strength of the C-F bond does not hinder the reaction rate.[1]
Diagram 1: Mechanism on Sulfone Monomers
Caption: The stepwise addition-elimination pathway. The sulfone group stabilizes the negative charge in the Meisenheimer complex, enabling the substitution.
Critical Process Parameters (CPP)
Success in sulfone synthesis is defined by three variables: Solvent Polarity , Water Management , and Stoichiometry .
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Stability Limit | Application Notes |
| NMP (N-Methyl-2-pyrrolidone) | 202 | High (~200°C) | Industry Standard. Excellent solubility for PAES polymers. Stable at high temps. |
| DMAc (Dimethylacetamide) | 165 | Moderate (~160°C) | Good for lower-temp reactions. Can hydrolyze to acetic acid/dimethylamine if wet. |
| DMSO (Dimethyl sulfoxide) | 189 | Low (>150°C) | Caution: Decomposes explosively above 150°C. Best for low-temp monomer synthesis, not polymerization. |
| Sulfolane | 285 | Very High | Used for ultra-high temp reactions. Solid at RT (MP: 27°C), making workup harder. |
The "Dry Process" Mandate
Water is the enemy. It acts as a competing nucleophile, hydrolyzing the aryl halide to a phenol (unreactive to
-
Consequence: Loss of stoichiometry
Failure to build molecular weight (in polymers) or low yield (in monomers). -
Solution: Azeotropic Distillation . Use a co-solvent (Toluene or Xylene) to form an azeotrope with water. As the toluene refluxes, it carries water into a Dean-Stark trap.[4]
Protocol A: Synthesis of a Functionalized Sulfone Monomer
Target: Synthesis of a Hydroxyl-Terminated Sulfone Oligomer (Telechelic Macromonomer). Application: Used as a "hard block" in block copolymers or as a toughening agent for epoxy resins.
Materials
-
Electrophile: 4,4'-Dichlorodiphenyl sulfone (DCDPS) [Limit Reagent]
-
Nucleophile: 4,4'-Isopropylidenediphenol (Bisphenol A) [Excess]
-
Base: Potassium Carbonate (
), anhydrous, ground. -
Solvent: NMP (Reaction solvent) + Toluene (Azeotropic agent).[4]
Experimental Workflow
-
Charge: In a 4-neck flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser, add:
-
Bisphenol A (25.0 g, 109.5 mmol)
-
DCDPS (28.7 g, 100.0 mmol) [Note: 1.095:1 ratio ensures OH termination]
- (16.6 g, 120 mmol) [>10% excess]
-
NMP (135 mL)
-
Toluene (65 mL)
-
-
Dehydration (Critical Step):
-
Heat to 145-155°C. Toluene will reflux.
-
Maintain reflux for 3-4 hours. Water collects in the trap.
-
Checkpoint: The reaction is ready only when the toluene in the trap is perfectly clear and no new water droplets form.
-
-
Reaction:
-
Drain the toluene from the Dean-Stark trap to raise the reaction temperature.
-
Increase temperature to 170-180°C .
-
Hold for 16-24 hours. The mixture will become viscous.
-
-
Workup:
-
Cool to 80°C. Dilute with 50 mL NMP to reduce viscosity.
-
Filter hot (or centrifuge) to remove KCl salts.
-
Precipitate the filtrate into a 10x excess of Methanol/Water (80:20) mixture under high-speed stirring.
-
Wash the white powder 3x with hot water to remove residual salts and solvent.
-
Dry in a vacuum oven at 100°C for 24 hours.
-
Protocol B: High-MW Polymerization (Polyethersulfone - PES)
Target: Synthesis of high molecular weight Polyethersulfone.[4][5][6][7] Key Difference: Exact 1:1 stoichiometry is required for high MW (Carothers equation).
Diagram 2: Polymerization Workflow
Caption: Standard "One-Pot" synthesis route for Poly(arylene ether sulfone)s via carbonate method.
Protocol Steps
-
Stoichiometry Check: Weigh DCDPS and Bisphenol S (or Bisphenol A) to 0.01% precision . Molar ratio must be exactly 1.000:1.000.
-
Salt Formation: Follow the dehydration step from Protocol A. The bisphenol is converted to the potassium bis-phenolate salt in situ.
-
Polymerization:
-
After removing toluene, heat to 190°C.
-
Stirring torque will increase significantly.
-
End-Capping (Optional but Recommended): When the target viscosity is reached, add a small amount (1 mol%) of DCDPS or Methyl Chloride to cap the reactive ends, preventing thermal degradation during processing.
-
-
Purification:
-
The polymer is precipitated in Methanol (non-solvent).
-
Boil the polymer crumbs in deionized water (2x 1 hour) to leach out trapped salts. Residual salts degrade electrical properties.
-
Validation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Dark/Black Color | Oxidation or Thermal Decomposition | Ensure strict |
| Low Molecular Weight | Wet Solvent / Stoichiometry Imbalance | Check Dean-Stark trap efficiency. Verify weight of monomers. Ensure |
| Insoluble Gel | Crosslinking | Avoid using >2.0 eq of base. Ensure no tri-functional impurities in monomers. |
| Cloudy Solution | Residual Salts | Improve filtration step or water boiling wash cycles. |
Analytical Validation
-
NMR (
): Verify structure and end-groups. For OH-terminated oligomers, calculate by comparing the integration of end-group protons (ortho to OH) vs. backbone protons. -
DSC (Differential Scanning Calorimetry):
-
PSU
: ~185°C -
PES
: ~220-225°C -
Note: A low
indicates low molecular weight or solvent plasticization.
-
-
GPC (Gel Permeation Chromatography): Use NMP or DMAc (+ LiBr to prevent aggregation) as the mobile phase.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
Imperial College London. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.[1][2][7][8][9][10]Link
-
MDPI (Polymers). (2020). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.Link
-
RSC Advances. (2014). Synthesis and self-assembly of partially sulfonated poly(arylene ether sulfone)s.Link
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution Mechanism.[1][2][3][5][7][9][10][11][12]Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Advanced Protocols for Diaryl Sulfone Synthesis via Friedel-Crafts Sulfonylation
Introduction & Strategic Overview
Diaryl sulfones are pivotal pharmacophores in medicinal chemistry (e.g., Dapsone, Eletriptan) and essential monomers in high-performance engineering thermoplastics (e.g., Polyethersulfone). While various synthetic routes exist—such as the oxidation of sulfides or organometallic cross-coupling—Friedel-Crafts (F-C) sulfonylation remains the industrial and laboratory standard due to its directness and the availability of sulfonyl chloride precursors.
This Application Note provides a rigorous technical guide to F-C sulfonylation, moving beyond textbook descriptions to address the practical realities of yield optimization, regioselectivity, and catalyst choice. We focus on two distinct methodologies:
-
Classic Lewis Acid Catalysis (AlCl₃): The benchmark for reactivity and cost.
-
Modern Superacid Catalysis (TfOH): A "green," atom-economical approach utilizing superelectrophilic activation.
Mechanistic Insight: The Electrophilic Pathway
Understanding the mechanism is critical for troubleshooting low yields or isomer contamination. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.
Reaction Mechanism Diagram
The following diagram illustrates the generation of the active sulfonylium species and the subsequent sigma-complex formation.
Figure 1: Mechanistic pathway of Lewis Acid-mediated Friedel-Crafts sulfonylation. Note the formation of the discrete sulfonylium ion, the key electrophilic species.
Method A: Classical Lewis Acid Catalysis (AlCl₃)
Application: Best for unactivated or moderately deactivated arenes. Key Challenge: Sulfones can complex with Lewis acids, often requiring stoichiometric amounts of catalyst rather than catalytic quantities.
Reagent Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Arylsulfonyl Chloride | 1.0 | Electrophile Source | Ensure dry; hydrolysis produces sulfonic acid (unreactive). |
| Arene | 1.2 – 5.0 | Nucleophile/Solvent | Use excess if liquid (solvent); 1.2 equiv if solid (use DCM/DCE). |
| AlCl₃ (Anhydrous) | 1.1 – 1.5 | Lewis Acid | Must be free-flowing powder. Yellow/gray color indicates hydration (inactive). |
| Solvent (Optional) | N/A | Medium | DCM or DCE are standard. Nitrobenzene for high-temp solubility. |
Detailed Protocol
Step 1: Apparatus Setup
-
Flame-dry a 250 mL three-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a CaCl₂ drying tube or N₂ inlet.
-
Safety: Vent the condenser into a dilute NaOH trap to neutralize HCl gas evolved.
Step 2: Catalyst Suspension
-
Charge the RBF with AlCl₃ (1.1 equiv) and dry Dichloromethane (DCM) (approx. 5 mL per gram of substrate).
-
Cool the suspension to 0–5 °C using an ice bath. Rationale: Controlling the initial exotherm prevents decomposition of labile sulfonyl chlorides.
Step 3: Electrophile Addition
-
Dissolve Arylsulfonyl Chloride (1.0 equiv) in minimal DCM.
-
Add dropwise to the AlCl₃ suspension over 15–20 minutes.
-
Observation: The mixture typically homogenizes or changes color (often orange/red) as the acylium-like complex forms.
Step 4: Arene Addition & Reaction
-
Add the Arene (1.2 equiv) dropwise at 0–5 °C.
-
Remove the ice bath and allow to warm to room temperature (RT).
-
Monitoring: Stir at RT for 2–4 hours. If TLC shows incomplete conversion, heat to reflux (40 °C) for 1–2 hours.
-
TLC Tip: Sulfones are significantly more polar than the starting arene but less polar than sulfonic acids.
-
Step 5: Quench & Workup
-
Critical Step: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl (10:1) with vigorous stirring. Rationale: Acidic quench prevents emulsion formation by aluminum salts.
-
Separate the organic layer.[1] Extract the aqueous layer with DCM (2x).
-
Wash combined organics with:
-
Water (1x)
-
Sat. NaHCO₃ (2x) – Removes unreacted sulfonyl chloride (as sulfonate) and acid traces.
-
Brine (1x).
-
-
Dry over MgSO₄ and concentrate in vacuo.
Step 6: Purification
-
Recrystallization is preferred for sulfones.
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.
Method B: Superacid Catalysis (Triflic Acid)
Application: High-efficiency synthesis, "Green" chemistry requirements, and deactivated substrates.[2] Mechanism: TfOH acts as a Brønsted superacid, protonating the sulfonyl chloride to generate a superelectrophilic dicationic species or highly active sulfonylium ion.
Comparative Advantage
Unlike AlCl₃, Triflic Acid (TfOH) can often be used in catalytic amounts (5–20 mol%) at elevated temperatures, or stoichiometric amounts that are recoverable. It avoids the generation of aluminum waste.
Experimental Workflow Diagram
Figure 2: Operational workflow for Triflic Acid-catalyzed sulfonylation.
Detailed Protocol
Step 1: Reagent Mixing
-
In a heavy-walled pressure tube or round-bottom flask, combine Arylsulfonyl Chloride (1.0 equiv) and Arene (1.1–1.5 equiv) .
-
Note: If both are solids, use a minimum amount of 1,2-dichloroethane (DCE) or nitromethane. Ideally, run neat if the arene is a liquid.
Step 2: Catalyst Addition
-
Add Triflic Acid (TfOH) (10–20 mol% for activated arenes; up to 1.0 equiv for deactivated systems).
-
Safety Warning: TfOH is fuming and highly corrosive. Use glass syringes and proper PPE.
Step 3: Heating
-
Heat the mixture to 80–120 °C .
-
Stir for 2–12 hours. The evolution of HCl gas indicates reaction progress.
-
Optimization: For highly deactivated systems, adding a co-catalyst like Bi(OTf)₃ can enhance kinetics [1].
Step 4: Workup
-
Quench with ice water.
-
Product Isolation:
-
Scenario A (Solid Product): Many diaryl sulfones precipitate upon water addition. Filter, wash with water and cold ethanol.
-
Scenario B (Liquid/Oil): Extract with Ethyl Acetate. Wash with NaHCO₃ to remove residual TfOH.
-
Troubleshooting & Optimization (Application Notes)
| Problem | Root Cause | Corrective Action |
| Low Yield | Moisture deactivating Lewis Acid | Ensure glassware is flame-dried. Check AlCl₃ quality (should fume in air). |
| Regioisomer Mix | High Temperature / Sterics | Lower reaction temperature (0 °C to RT). Use bulkier sulfonyl chlorides if possible. |
| Oligomerization | Highly reactive arene (e.g., thiophene) | Dilute reaction significantly. Add arene very slowly to the complex. |
| Incomplete Reaction | Catalyst poisoning by product | Sulfones are Lewis bases. Increase AlCl₃ to 1.5 equiv or switch to TfOH (superacid). |
Safety & Handling
-
Sulfonyl Chlorides: Potent lachrymators and skin irritants. Hydrolyze to form HCl. Handle in a fume hood.
-
Aluminum Chloride: Reacts violently with water. Quench reactions slowly.
-
Triflic Acid: Superacid.[1][6] Causes severe burns. Incompatible with nylon/plastic syringes; use glass/stainless steel.
References
-
Olah, G. A., et al. (1973). "Friedel-Crafts Sulfonylation of Aromatics." Journal of the American Chemical Society.
-
Falconnet, A., et al. (2022).[7] "Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones." European Journal of Organic Chemistry.[5][7]
-
Frost, C. G., et al. (2010). "Catalytic Friedel-Crafts Sulfonylation." Chemical Communications.
-
Umierski, N., & Manolikakes, G. (2013).[8] "Metal-Free Synthesis of Diaryl Sulfones." Organic Letters.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of Chlorophenyl Sulfone End-Groups
Introduction
Polymers terminating with chlorophenyl sulfone moieties are a critical class of materials, particularly in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). The chlorophenyl sulfone end-group serves as a versatile chemical handle, allowing for post-polymerization modification to tailor the material's properties for specific applications. This guide provides an in-depth overview of the primary strategies for functionalizing these end-groups, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The ability to precisely modify these polymer chain ends is pivotal for advancements in fields ranging from biomedical devices and drug delivery to advanced separation membranes and electronics.[1][2]
The inherent chemical stability and mechanical robustness of the polysulfone backbone make it an ideal scaffold for a variety of applications.[2][3] However, it is the strategic functionalization of the end-groups that unlocks a vast design space for creating materials with enhanced biocompatibility, targeted drug-conjugation capabilities, improved solubility, and tailored interfacial properties. This document will focus on two primary and highly effective methods for this purpose: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful and widely employed method for functionalizing chlorophenyl sulfone end-groups. The electron-withdrawing nature of the sulfone group activates the aromatic ring, making it susceptible to attack by nucleophiles.[4][5][6] This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7]
The rate of an SNAr reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom).[4][6][7] This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction.[5][7] A variety of strong and neutral nucleophiles, such as amines, phenols, and thiols, can be utilized to introduce a wide array of functional groups.[6]
Mechanistic Overview of SNAr
The SNAr mechanism for the functionalization of a chlorophenyl sulfone end-group can be visualized as follows:
Caption: SNAr reaction workflow.
Protocol: Amination of Chlorophenyl Sulfone End-Groups
This protocol details the functionalization of a chlorophenyl sulfone-terminated polymer with a primary amine, a common strategy for introducing reactive handles for bioconjugation or altering solubility.
Materials:
-
Chlorophenyl sulfone-terminated polymer (1.0 eq)
-
Primary amine (e.g., N,N-dimethylbutylamine) (2.0-3.0 eq)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chlorophenyl sulfone-terminated polymer in anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the primary amine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for 1H NMR analysis to observe the disappearance of the starting material's aromatic signals and the appearance of new signals corresponding to the aminated product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the functionalized polymer by slowly pouring the reaction mixture into a stirring solution of methanol and water (e.g., a 1:1 or 2:1 mixture).
-
Purification: Filter the precipitated polymer and wash it extensively with deionized water to remove any remaining salts and DMF. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitating it into a non-solvent (e.g., methanol or hexane).
-
Drying: Dry the purified polymer under vacuum at 60-80 °C until a constant weight is achieved.
Characterization: The success of the amination can be confirmed by the following techniques:
-
1H NMR Spectroscopy: Look for the appearance of new peaks corresponding to the protons of the introduced amine group and a shift in the aromatic proton signals of the phenyl sulfone ring.
-
FTIR Spectroscopy: Observe the appearance of N-H stretching bands (for primary or secondary amines) around 3300-3500 cm-1 and C-N stretching vibrations.[2][3]
| Parameter | Chlorophenyl Sulfone Polymer | Aminated Polymer |
| Key 1H NMR Signals | Aromatic protons adjacent to Cl | Shifted aromatic protons, new aliphatic protons from amine |
| Key FTIR Bands (cm-1) | C-Cl stretch (~750) | N-H stretch (3300-3500), C-N stretch (~1200) |
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a highly versatile and efficient route to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups onto the chlorophenyl sulfone end-group. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly valuable in this context.[8][9]
The Suzuki-Miyaura coupling, for instance, allows for the formation of a C-C bond between the aryl chloride of the polymer and an organoboron compound, typically a boronic acid or ester.[9][10] This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups.[9]
Mechanistic Overview of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura cross-coupling cycle.
Protocol: Suzuki-Miyaura Coupling of Chlorophenyl Sulfone End-Groups with Phenylboronic Acid
This protocol describes the introduction of a phenyl group onto the chlorophenyl sulfone end-group, a modification that can enhance the thermal properties and solubility of the polymer in organic solvents.
Materials:
-
Chlorophenyl sulfone-terminated polymer (1.0 eq)
-
Phenylboronic acid (1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the chlorophenyl sulfone-terminated polymer, phenylboronic acid, and the base.
-
Solvent Addition: Add the solvent system to the flask. The choice of solvent is crucial and often requires optimization. A mixture of an organic solvent and water is common.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst to the degassed solution under a positive pressure of inert gas.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction by TLC or 1H NMR.
-
Work-up: After completion, cool the reaction to room temperature. If two phases are present, separate the organic layer. If the product is in the organic phase, wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a suitable solvent mixture (e.g., dissolving in chloroform and precipitating in methanol).
-
Drying: Dry the final product under vacuum.
Characterization: Successful coupling can be verified by:
-
1H NMR Spectroscopy: Disappearance of the signal for the proton ortho to the chlorine and the appearance of new aromatic signals from the introduced phenyl group.
-
GPC/SEC: An increase in the molecular weight of the polymer, although this may be slight depending on the size of the introduced group.
| Parameter | Chlorophenyl Sulfone Polymer | Phenylated Polymer |
| Key 1H NMR Signals | Distinct aromatic signals of the chlorophenyl group | New set of aromatic signals from the added phenyl ring |
| Molecular Weight (Mn) | X | > X |
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer end-groups and to understand the impact of the modification on the material's properties. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is one of the most powerful tools for confirming the covalent attachment of new functional groups.[3][8][11] It provides detailed structural information and can be used to determine the degree of functionalization.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of specific functional groups by their characteristic vibrational frequencies.[2][3][12][13] For example, the appearance of a strong absorption band for a carbonyl group (C=O) would indicate successful esterification.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the polymer. A slight increase in molecular weight after functionalization can be an indicator of a successful reaction.[1]
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to evaluate the thermal stability and glass transition temperature (Tg) of the functionalized polymer, respectively.[1][8][14] These properties are often altered by end-group modification.
Applications of Functionalized Polysulfones
The ability to tailor the properties of polysulfones through end-group functionalization has led to their use in a wide range of applications:
-
Biomedical Materials: Introduction of biocompatible or bioactive moieties can improve the performance of polysulfones in medical devices and as drug delivery vehicles.[2] For example, quaternized polysulfones have shown promise as antimicrobial coatings.[3]
-
Membrane Technology: Functionalization can be used to modify the surface properties of polysulfone membranes, enhancing their performance in water purification, gas separation, and fuel cells.[11][14][15]
-
Advanced Composites and Blends: End-group functionalization can improve the compatibility of polysulfones with other polymers or fillers, leading to the development of advanced composite materials with enhanced mechanical or thermal properties.
References
-
Tatli, M. (2012). Facile Synthesis of Functionalized Poly (Arylene Ether Sulfone)s. Wright State University. [Link]
-
Novack, D. P., et al. (2022). Quaternary Ammonium-Functionalized Poly(Arylene Ether Sulfone) Random Copolymers For Direct Air Capture. OSTI.GOV. [Link]
-
Wang, Y., et al. (2020). Synthesis of poly(arylene ether sulfone) copolymers. ResearchGate. [Link]
-
Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. MDPI. [Link]
-
Kim, J., et al. (2016). Synthesis and self-assembly of partially sulfonated poly(arylene ether sulfone)s and their role in the formation of Cu2S nanowires. RSC Publishing. [Link]
-
Wang, Q., et al. (2021). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers. [Link]
-
Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. [Link]
-
Procter, D. J., et al. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Li, Y., et al. (2023). Palladium-catalyzed α-arylation/β-elimination of sulfones. RSC Publishing. [Link]
-
Mares, M., et al. (2023). Quaternized Polysulfones as Matrix for the Development of Broad-Spectrum Antimicrobial Coatings for Medical Devices. PMC. [Link]
-
Procter, D. J., et al. (2014). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. PMC. [Link]
-
Suresh, P., et al. (2022). Functionalizing Polyethersulfone Membranes: Using Nmr to Avoid Pitfalls When Using Uv-Induced Polymerization to 'Graft From' Surfaces. Journal of Membrane Science. [Link]
-
Singh, P. S., et al. (2017). ATR-FTIR spectra of Membranes; Polysulfone (A) and composite... ResearchGate. [Link]
-
Naqvi, S. B., et al. (2023). Characterization, Performance, and Toxicological Assessment of Polysulfone-Sulfonated Polyether Ether Ketone Membranes for Water Separation Applications. MDPI. [Link]
-
Olaru, N., et al. (2023). Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications. PMC. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
NPTEL (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]
-
Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Smith, D., et al. (2013). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. [Link]
-
KPU Pressbooks (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Scherman, O. A., & Grubbs, R. H. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. e-Polymers. [Link]
-
Lee, H., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. [Link]
-
Bar-Ziv, R., et al. (2023). Strategies for the functionalization of sulfonamides and the synthesis of sulfones. ResearchGate. [Link]
-
The McCullough Group (n.d.). End Group Functionalization. Carnegie Mellon University. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternized Polysulfones as Matrix for the Development of Broad-Spectrum Antimicrobial Coatings for Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. "Facile Synthesis of Functionalized Poly (Arylene Ether Sulfone)s" by Mehmet Tatli [corescholar.libraries.wright.edu]
- 9. thieme.de [thieme.de]
- 10. chemrxiv.org [chemrxiv.org]
- 11. "Functionalizing Polyethersulfone Membranes: Using Nmr to Avoid Pitfall" by Priyanka Suresh, Megan M. Sibley et al. [commons.case.edu]
- 12. researchgate.net [researchgate.net]
- 13. Characterization, Performance, and Toxicological Assessment of Polysulfone-Sulfonated Polyether Ether Ketone Membranes for Water Separation Applications | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Preparation of Amorphous Polysulfone Membranes Using Sulfone Monomers
Abstract
This technical guide details the end-to-end protocol for synthesizing high-molecular-weight amorphous polysulfone (PSf) from sulfone monomers and subsequently fabricating asymmetric membranes via Non-solvent Induced Phase Separation (NIPS). Unlike standard commercial resin processing, this protocol begins with the monomeric precursors—Bisphenol A (BPA) and 4,4'-Dichlorodiphenyl sulfone (DCDPS) —giving researchers precise control over molecular weight distribution and end-group functionality. We emphasize the critical process parameters (CPPs) required to maintain the polymer's amorphous structure, ensuring high optical clarity, mechanical toughness, and defined pore morphology for filtration applications.
Introduction: The Amorphous Advantage
Polysulfone is a rigid, high-strength thermoplastic. Its "amorphous" nature is a critical functional attribute, not merely a classification. Unlike semi-crystalline polymers (e.g., PVDF or PTFE), PSf lacks a defined melting point (
Why Amorphous?
-
Isotropy: Uniform mechanical properties in all directions.
-
Dimensional Stability: Low shrinkage during the phase inversion process.
-
Transparency: Lack of crystallites minimizes light scattering, essential for optical monitoring in microfluidic applications.
The amorphous structure arises from the diphenylene sulfone group , which provides steric hindrance and prevents the polymer chains from packing into a crystalline lattice.
Part A: Synthesis of High-Molecular-Weight Polysulfone
Objective: Synthesize PSf via Nucleophilic Aromatic Substitution (
Reaction Mechanism
The synthesis involves the reaction of the bisphenolate dianion (formed in situ) with the dihalide sulfone.
-
Step 1 (Salt Formation): Bisphenol A +
Dipotassium Bisphenolate + -
Step 2 (Polymerization): Bisphenolate + DCDPS
Polysulfone +
Critical Control Point: Water removal is paramount. Water hydrolyzes the sulfone monomer, terminating chain growth. An azeotropic agent (Toluene) is used to continuously remove water.
Materials & Equipment
-
Monomers: Bisphenol A (BPA, >99.9%), 4,4'-Dichlorodiphenyl sulfone (DCDPS, >99.9%).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Base: Potassium Carbonate (
, anhydrous). -
Azeotropic Agent: Toluene.
-
Equipment: 3-neck round bottom flask, Dean-Stark trap, mechanical stirrer (overhead), nitrogen inlet.
Synthesis Protocol
-
Charge Reactor: In a 500 mL 3-neck flask, add:
-
BPA (22.83 g, 0.100 mol)
-
DCDPS (28.72 g, 0.100 mol) — Note: Exact 1:1 stoichiometry is vital for high MW.
- (15.20 g, 0.110 mol, ~10% excess)
-
NMP (180 mL)
-
Toluene (60 mL)
-
-
Dehydration (140–150°C):
-
Purge system with Nitrogen (
) for 15 mins. -
Heat to reflux (~145°C). Water generated from phenolate formation will azeotrope with toluene and collect in the Dean-Stark trap.
-
Continue until no more water collects (~2–4 hours).
-
-
Polymerization (160–170°C):
-
Drain the toluene from the Dean-Stark trap to raise the reaction temperature.
-
Increase temperature to 160–170°C .
-
Stir for 4–6 hours. The solution viscosity will increase significantly.
-
QC Check: Take a small aliquot, precipitate in methanol. If it forms a fibrous white solid, MW is sufficient. If it's a powder, continue heating.
-
-
Termination & Purification:
-
Cool to 80°C. Dilute with 50 mL NMP to reduce viscosity.
-
Filter the solution to remove solid salts (
). -
Precipitate the filtrate into a large excess of Methanol or Water (10:1 ratio) under high-speed stirring.
-
Wash the white polymer fiber 3x with hot water/methanol to remove residual solvent.
-
Dry in a vacuum oven at 100°C for 24 hours.
-
Part B: Membrane Fabrication (Phase Inversion)
Objective: Fabricate an asymmetric ultrafiltration (UF) membrane using the synthesized amorphous PSf.
Dope Solution Preparation
The "Dope" is the polymer solution that will be cast.[1]
-
Composition:
-
Polysulfone (Synthesized above): 18 wt%
-
Pore Former (PVP K30 or PEG 400): 2–5 wt% (Controls pore connectivity)
-
Solvent (NMP): Balance (~77–80 wt%)
-
Protocol:
-
Dissolve PSf and PVP in NMP at 60°C with stirring until a homogeneous, clear, amber-colored solution is formed (~6–8 hours).
-
Degassing: Allow solution to stand for 12 hours or use a vacuum desiccator to remove air bubbles. Bubbles create pinhole defects.
Casting & Coagulation (NIPS)[2]
-
Setup: Secure a clean glass plate or non-woven polyester fabric support.
-
Casting: Pour the dope solution onto the substrate. Use a Doctor Blade (casting knife) set to a gap height of 200–250
m . Draw down smoothly to create a uniform film. -
Immersion: Immediately (within <10 seconds) immerse the glass plate into a coagulation bath containing Deionized Water (Non-solvent) at 25°C.
-
Phase Separation: The solvent (NMP) diffuses out, and water diffuses in. The polymer precipitates.[2]
-
Observation: The film will turn from transparent to opaque white (instantaneous demixing).
-
-
Washing: Transfer the membrane to a fresh water bath and soak for 24 hours to leach out residual solvent and PVP.
Part C: Visualization of Workflows
Diagram 1: Chemical Synthesis & Membrane Formation Logic
Caption: Integrated workflow from monomeric precursors to final asymmetric membrane via NIPS.
Part D: Characterization & Troubleshooting
Key Characterization Metrics
| Metric | Method | Target Value (Typical) | Significance |
| Viscosity Number | Ubbelohde Viscometer | 50–80 mL/g | Indicates Molecular Weight. Low viscosity = brittle membranes. |
| Glass Transition ( | DSC (Differential Scanning Calorimetry) | 185–190°C | Confirms amorphous state and thermal stability. |
| Morphology | SEM (Cross-section) | Finger-like or Sponge-like | Determines flux and rejection. Finger-like = High Flux; Sponge = High Strength. |
| Water Contact Angle | Goniometer | ~70–75° | Measures hydrophobicity. Lower angle = better wetting/less fouling. |
Troubleshooting Guide (Self-Validating Systems)
Issue 1: Polymer solution is cloudy or has particles.
-
Cause: Incomplete synthesis or salt contamination.
-
Fix: If synthesis yielded low MW oligomers, they may not dissolve fully. Ensure reaction time >4 hours at 160°C. Filter dope solution through 5
m mesh before casting.
Issue 2: Membrane is brittle and cracks when handled.
-
Cause: Molecular weight too low OR polymer concentration in dope too high.
-
Validation: Check Intrinsic Viscosity. If <0.4 dL/g, polymerization failed (likely water contamination).
-
Correction: Ensure Toluene azeotrope step is run until absolutely no water evolves.
Issue 3: "Macrovoids" (large holes) in membrane structure.
-
Cause: Demixing was too fast.
-
Fix: Add more solvent to the coagulation bath (e.g., 10% NMP in Water bath) to delay demixing, or increase polymer concentration in the dope.
References
-
Polysulfone Synthesis & Chemistry
-
Source: Kricheldorf, H. R. (2001). "Aromatic Polyethers."[1] In Handbook of Polymer Synthesis.
- Context: Detailed mechanism of nucleophilic arom
-
Verification:
-
-
Phase Inversion (NIPS)
- Source: Mulder, M. (1996). Basic Principles of Membrane Technology. Kluwer Academic Publishers.
- Context: Foundational text on immersion precipit
-
Verification:
-
Amorphous Properties of Polysulfone
-
Membrane Morphology Control
- Source: Guillen, G. R., et al. (2011). "Preparation and Characterization of Membranes Formed by Nonsolvent Induced Phase Separation: A Review." Industrial & Engineering Chemistry Research.
-
Context: Effect of solvent/non-solvent choice on pore formation.[1]
-
Verification:
Sources
- 1. New Preparation Methods for Pore Formation on Polysulfone Membranes [mdpi.com]
- 2. Control of Nanostructured Polysulfone Membrane Preparation by Phase Inversion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysulfone Membranes: Here, There and Everywhere | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Advanced Catalytic & Stoichiometric Control in Phenoxyphenyl Sulfone Polymerization
Executive Summary
This guide details the synthesis of high-performance thermoplastics containing the phenoxyphenyl sulfone moiety, specifically focusing on Poly(phenylene sulfone) (PPSU) and Poly(ether sulfone) (PES). While traditionally viewed as a stoichiometric nucleophilic aromatic substitution (
This protocol moves beyond standard textbook descriptions, introducing Phase Transfer Catalysis (PTC) and Cesium-Promoted systems that significantly reduce reaction times and suppress cyclic oligomer formation.
Strategic Catalyst & Reagent Selection
The formation of the ether bond in phenoxyphenyl sulfones requires the attack of a phenoxide anion on a dihalodiphenyl sulfone. The choice of the basic system is the primary determinant of polymer quality (Molecular Weight, Polydispersity Index, and Color).
The "Weak Base" vs. "Strong Base" Approach
| System | Reagent | Mechanism | Pros | Cons |
| Strong Base | NaOH (aq) | Direct Salt Formation | Fast phenoxide generation. | Requires separate dehydration step; hydrolysis risk of sulfone monomer. |
| Weak Base | In Situ Deprotonation | One-pot synthesis; water removed via azeotrope. | Slower kinetics; requires high surface area (milled) base. | |
| Catalytic | Phase Transfer | Solubilizes | High reactivity; expensive; difficult to remove catalyst traces. | |
| Promoted | Halex / Solubility | Cesium effect increases solubility of phenoxide salts. | Balances cost ( |
Expert Insight: For high-purity pharmaceutical or membrane applications, we recommend the Potassium Carbonate (
Reaction Mechanism
The polymerization proceeds via a step-growth
Diagram 1: Catalytic Pathway
This diagram illustrates the role of the base and the transition state.
Caption: Mechanism of phenoxyphenyl sulfone formation via
Detailed Protocol: High-MW PPSU Synthesis
Target: Poly(phenylene sulfone) from 4,4'-biphenol and 4,4'-dichlorodiphenyl sulfone (DCDPS). Scale: 100g Polymer batch.
Reagents
-
Monomer A: 4,4'-Biphenol (BP): 0.200 mol (37.24 g) - Must be >99.9% purity.
-
Monomer B: 4,4'-Dichlorodiphenyl sulfone (DCDPS): 0.200 mol (57.44 g).
-
Base:
(Anhydrous, milled): 0.240 mol (33.17 g) - 20% excess. -
Catalyst (Optional): 18-Crown-6 (0.002 mol) OR CsF (0.002 mol).
-
Solvent: N-Methyl-2-pyrrolidone (NMP): 400 mL.
-
Azeotropic Agent: Toluene or Chlorobenzene: 150 mL.
Step-by-Step Methodology
Phase 1: Setup and Dehydration (The "Salt Formation" Stage)
-
Charge Reactor: In a 1L 3-neck flask equipped with a mechanical stirrer (stainless steel anchor), Dean-Stark trap, condenser, and Nitrogen inlet, add Monomer A, Base, and NMP.
-
Inerting: Purge with
for 30 mins. Oxygen causes dark color (oxidation of phenoxide). -
Azeotrope Addition: Add Toluene.
-
Heating: Raise bath temperature to 140°C.
-
Water Removal: The system will reflux. Water/Toluene azeotrope will collect in the Dean-Stark trap.
-
Self-Validating Check: Monitor water evolution. The reaction is ready for Phase 2 only when the distillate is clear and theoretical water volume (~7.2 mL) is approached.
-
Time: Approx. 2-4 hours.[1]
-
Phase 2: Polymerization (The "Growth" Stage)
-
Monomer B Addition: Once water is removed, cool slightly to 120°C and add Monomer B (DCDPS).
-
Note: Adding DCDPS after dehydration prevents hydrolysis of the sulfone chlorine.
-
-
Solvent Strip: Increase temperature to 170-180°C to distill off the Toluene.
-
Reaction: Hold at 180°C-190°C.
-
Viscosity Monitoring:
-
Self-Validating Check: Monitor the torque on the mechanical stirrer. A sharp rise in torque indicates high Molecular Weight (MW).
-
Endpoint: Typically 4-8 hours. If torque plateaus too early, stoichiometry may be off.
-
Phase 3: Termination and Workup
-
Termination: When desired viscosity is reached, add Methyl Chloride (gas) or a small amount of DCDPS to end-cap the polymer chains (prevents further reaction/crosslinking).
-
Dilution: Add cool NMP to lower viscosity.
-
Filtration: Filter hot (using pressure filter) to remove KCl salts.
-
Coagulation: Pour the solution slowly into a high-shear mixer containing Methanol/Water (50:50) . The polymer will precipitate as white fibers/powder.
-
Washing: Boil the polymer in water (to remove salts) and then methanol (to remove solvent). Dry at 120°C under vacuum.
Process Workflow & Troubleshooting
Diagram 2: Experimental Workflow
This diagram outlines the critical path and decision points.
Caption: Workflow for PPSU synthesis highlighting the critical dehydration checkpoint.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Dark/Black Polymer | Oxidation of phenoxide. | Ensure strict |
| Low Viscosity (No buildup) | Stoichiometric imbalance or wet solvent. | Verify monomer purity (HPLC); ensure dehydration was 100% complete. |
| Insoluble Gel | Crosslinking. | Temperature too high (>200°C) or reaction time too long. |
| Cloudy Solution (Post-filtration) | Residual Salts. | Improve filtration (pore size <1µm) or wash precipitated polymer more thoroughly with hot water. |
References
-
Synthesis and Properties of Copolyphenylene Sulphones. PMC/NIH. Detailed protocols on PPSU synthesis and monomer ratios. Link
-
Spinning of Polysulfone Hollow Fiber Membranes: Viscosity Control. MDPI. Discusses the relationship between dope solution viscosity, temperature, and polymer morphology. Link
-
Cesium Fluoride Catalyzed Trifluoromethylation. Organic Chemistry Portal. Highlights the catalytic activity of CsF in ether/ester modifications, relevant for advanced functionalization.[2] Link
-
Phase-Transfer Catalysis in Polymer Synthesis. Taylor & Francis. Explains the mechanism of PTC (like crown ethers) in heterogeneous polymerization systems. Link
-
Comparative solubilisation of potassium carbonate vs sodium carbonate. PubMed. Kinetic data on the dissolution rates of carbonate bases in amide solvents. Link
Sources
Troubleshooting & Optimization
Improving yield in 4-Chlorophenyl 4-phenoxyphenyl sulfone synthesis
Topic: Yield Optimization for 4-Chlorophenyl 4-phenoxyphenyl sulfone
Current Status: Online Role: Senior Application Scientist Ticket ID: SULF-4CL-PHO-001
Executive Summary
The synthesis of 4-Chlorophenyl 4-phenoxyphenyl sulfone is a critical intermediate step for high-performance polymers (polyethersulfones) and specific agrochemical actives. Users typically encounter yield ceilings around 60-70% due to three primary failure modes: regio-isomeric contamination (ortho-substitution), hydrolytic desulfonylation , and incomplete oxidation (if using the sulfide route).
This guide moves beyond standard textbook recipes to address the process robustness required for reproducible high yields (>85%).
Module 1: The Friedel-Crafts Sulfonylation Route
(Recommended for large-scale batch synthesis)
The Chemistry:
This route involves the electrophilic aromatic substitution of Diphenyl ether with 4-Chlorobenzenesulfonyl chloride , typically catalyzed by
Reaction Scheme: 4-Cl-Ph-SO2Cl + Ph-O-Ph → [Catalyst] → 4-Cl-Ph-SO2-(C6H4)-O-Ph + HCl
Troubleshooting Guide: Friedel-Crafts
| Symptom | Probable Cause | Technical Intervention |
| Yield < 50% | Moisture Poisoning | Sulfonyl chlorides are moisture-sensitive. Even trace water generates sulfonic acid (R-SO3H), which deactivates the Lewis Acid catalyst. Action: Increase catalyst loading to 1.2 eq or switch to a "dry-box" protocol for reagent handling. |
| Sticky/Oily Product | Isomer Contamination | The phenoxy group is an ortho/para director. While para is favored, high temperatures (>100°C) increase ortho substitution, leading to an oily eutectic mixture. Action: Lower reaction temp to 0–5°C during addition, then slowly warm to RT. |
| Dark/Tarry Reaction | Over-Acylation | Diphenyl ether is highly activated. Excess sulfonyl chloride can lead to bis-sulfonylation (sulfone bridges on both rings of the ether). Action: Use a slight excess of Diphenyl ether (1.1 eq) relative to the sulfonyl chloride to prevent over-reaction. |
FAQ: Friedel-Crafts Optimization
Q: I am using
-
Recommendation: Switch to Aluminum Chloride (
) in Dichloromethane (DCM) or Nitrobenzene . allows for lower temperature reactions (0°C to Room Temp), significantly improving regioselectivity toward the desired para-isomer.
Q: How do I remove the unreacted Diphenyl ether? A: Diphenyl ether is lipophilic and soluble in hexane. The sulfone product is much more polar.
-
Protocol: After quenching the reaction, perform a trituration or recrystallization with hot Ethanol or Toluene/Hexane (1:4) . The diphenyl ether will remain in the mother liquor, while the sulfone precipitates.
Module 2: The Sulfide Oxidation Route
(Recommended for high-purity requirements)
The Chemistry:
This route separates the C-S bond formation from the oxidation state adjustment.
Step 1: Synthesis of 4-Chlorophenyl 4-phenoxyphenyl sulfide .
Step 2: Oxidation to Sulfone using
Visual Workflow: Oxidation Logic
Caption: Oxidation workflow identifying the critical "Sulfoxide Stall" point where mild oxidants fail to complete the second oxidation step.
Troubleshooting Guide: Oxidation
| Symptom | Probable Cause | Technical Intervention |
| Product mp is low (10-20°C lower) | Sulfoxide Contamination | The oxidation of Sulfide |
| Yield Loss during workup | Phase Solubility | Sulfoxides are water-soluble in acidic media. If you wash too aggressively, you lose the intermediate. Action: Ensure full conversion to the (less soluble) sulfone before aqueous workup. |
FAQ: Oxidation Protocols
Q: Can I use mCPBA for this? A: Yes, but it is atom-inefficient and generates large amounts of benzoic acid byproduct which complicates purification.
-
Better Alternative: Use 30% Hydrogen Peroxide in Glacial Acetic Acid . The acetic acid acts as both solvent and catalyst (forming peracetic acid in situ). Heat to 60-70°C for 4 hours. This method precipitates the pure sulfone upon cooling and adding water [3].
Module 3: Purification & Characterization
The asymmetry of 4-Chlorophenyl 4-phenoxyphenyl sulfone creates unique solubility challenges compared to symmetric analogs like Bis(4-chlorophenyl) sulfone.
Recrystallization Protocol:
-
Crude Isolation: Wash organic layer with dilute NaOH (to remove phenolic impurities/hydrolyzed sulfonyl chlorides).
-
Solvent System: Ethanol/Ethyl Acetate (9:1) .
-
Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Slowly add hot Ethanol until slight turbidity appears.
-
Allow to cool slowly to RT, then 4°C.
-
-
Yield Check: This specific sulfone should appear as white pearlescent plates . If needles appear, check for sulfoxide contamination (lower melting point).
Data Table: Solvent Effects on Yield
| Solvent System | Yield (Isolated) | Purity (HPLC) | Notes |
| DCM ( | 88% | 98.5% | Best for Friedel-Crafts. Requires dry workup. |
| Nitrobenzene ( | 75% | 94% | Hard to remove solvent; requires steam distillation. |
| Acetic Acid ( | 92% | >99% | Best for Oxidation route. Greenest profile. |
References
-
Olah, G. A., et al. (1984). Friedel-Crafts Chemistry. Journal of the American Chemical Society.[1][2] (Discusses
side reactions at high temps). -
Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science. (Foundational work on Tungstate-catalyzed oxidation, applicable to sulfides).
-
Bahrami, K., et al. (2010).[3] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry. (Modern oxidation protocols).
-
World Intellectual Property Organization. (2000). Process for the preparation of 4,4'-dichlorodiphenyl sulfone. (Patent WO/2000/023421). (Industrial benchmarks for sulfone synthesis).
Sources
- 1. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 2. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
Solving solubility issues of sulfone monomers in NMP and DMAc
Technical Support Center: Sulfone Monomer Solubility in NMP & DMAc
Welcome to the High-Performance Polymer Applications Lab
Scope: This guide addresses the critical solubility challenges encountered when working with sulfone monomers—specifically 4,4'-Dichlorodiphenyl sulfone (DCDPS) and 4,4'-Sulfonyldiphenol (Bisphenol S) —in dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) .
Safety Warning: NMP and DMAc are reproductive toxins and readily absorbed through the skin. All protocols described below must be performed in a fume hood with appropriate PPE (butyl rubber gloves recommended).
Module 1: The Basics (Thermodynamics & Kinetics)
Q: My DCDPS dissolves at 100°C but precipitates immediately upon cooling to room temperature. Is my monomer impure?
A: Not necessarily. This is likely a thermodynamic issue, not a purity issue.
Sulfone monomers, particularly DCDPS, possess rigid aromatic rings linked by a sulfone (
-
The Mechanism: While NMP and DMAc are excellent solvents due to their high dipole moments, they must overcome this lattice energy. At elevated temperatures (>100°C), the entropic gain favors dissolution. Upon cooling, the system returns to a lower energy state, and the monomer recrystallizes (crashes out).
-
The Fix: Do not expect high-concentration solutions (>20 wt%) to remain stable at room temperature. If you are preparing a stock solution, keep it heated (approx. 60-80°C) or reduce the concentration.
Q: Bisphenol S (BPS) seems significantly less soluble than Bisphenol A (BPA). Why?
A: This is due to the electron-withdrawing nature of the sulfone group in BPS compared to the electron-donating isopropylidene group in BPA. The sulfone group increases the acidity of the hydroxyl protons but also increases the rigidity and polarity of the molecule, making it less compatible with organic solvents until it is deprotonated.
-
Pro-Tip: In polymerization workflows, BPS is rarely dissolved as a neutral molecule. It is typically converted in situ to its phenolate salt (using
), which has vastly superior solubility in NMP/DMAc at reaction temperatures.
Module 2: Moisture Management (The #1 Enemy)[1]
Q: My solution is cloudy even at 140°C. I used "anhydrous" solvent from a fresh bottle.
A: "Fresh" is a relative term. NMP and DMAc are aggressively hygroscopic.
-
The Science: Water acts as a potent anti-solvent for sulfone monomers. Even 1-2% water content can shift the solubility curve drastically, causing "oiling out" or precipitation. Furthermore, in nucleophilic aromatic substitution (
), water hydrolyzes the halide monomer, permanently killing the stoichiometry. -
Diagnosis: Perform a Karl Fischer titration.[1] If water > 0.05%, you have a problem.
Q: How do I remove water if I can't use a drying agent like magnesium sulfate?
A: You must use Azeotropic Distillation . This is the industry standard for sulfone synthesis.
-
Protocol: Add a non-polar azeotropic agent (Toluene or Xylene) to your NMP/Monomer mixture. Heat to reflux. The toluene/water azeotrope boils lower than pure NMP, carrying the water up into a Dean-Stark trap where it can be removed.
Module 3: Visual Troubleshooting Guide
The following flowchart outlines the logical steps to diagnose solubility failures.
Figure 1: Decision tree for diagnosing solubility and stability issues in sulfone/NMP systems.
Module 4: Comparative Data & Solvent Selection
Researchers often debate between NMP and DMAc. The choice depends on thermal requirements and monomer type.
Table 1: Solvent Properties Relevant to Sulfone Monomers
| Property | NMP (N-methyl-2-pyrrolidone) | DMAc (Dimethylacetamide) | Implication for Sulfones |
| Boiling Point | 202°C | 165°C | NMP allows higher reaction temps, crucial for high-MW polymerization. |
| Dipole Moment | 4.09 D | 3.72 D | NMP generally has slightly better solvating power for rigid aromatics. |
| Hygroscopicity | Very High | High | Both require strict moisture control; NMP absorbs water faster. |
| Thermal Stability | High (up to 300°C) | Moderate (degrades >170°C) | Use DMAc only if reaction temp stays <165°C to avoid solvent breakdown. |
| Toxicity | Reprotoxic (Cat 1B) | Reprotoxic (Cat 1B) | Strict safety controls required for both. |
Module 5: Standard Operating Procedures (SOPs)
SOP-01: Azeotropic Dehydration of Monomer Solutions
Use this protocol when preparing monomers for polymerization to ensure anhydrous conditions.
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Sulfone Monomer (DCDPS/BPS), NMP (Solvent), and Toluene (Azeotropic Agent) in a ratio of roughly 1g Monomer : 4mL NMP : 1mL Toluene.
-
Inerting: Purge the system with Nitrogen (
) for 15 minutes. -
Heating: Raise oil bath temperature to ~150-160°C.
-
Reflux: The Toluene/Water azeotrope (bp ~85°C) will vaporize, condense, and collect in the trap. Water is denser and will settle at the bottom.
-
Separation: Drain the water layer from the trap periodically.
-
Completion: Continue until no new water droplets form in the trap (typically 2-4 hours).
-
Distillation: Increase temperature to distill off the remaining Toluene, leaving an anhydrous NMP/Monomer solution.
Figure 2: Cyclic workflow for azeotropic removal of water using a Dean-Stark apparatus.
References
-
Viswanathan, R., et al. "Synthesis and Properties of High Performance Poly(arylene ether sulfone)s." Polymer, vol. 25, no. 12, 1984. (Foundational text on sulfone synthesis in NMP/DMAc).
-
McGrath, J. E., et al. "Synthesis and Characterization of Poly(arylene ether)s." Polymer Engineering & Science, vol. 17, no. 8, 1977. (Details the salt formation and solubility mechanisms).
-
Loewenstein, A., et al. "Solubility of 4,4'-Dichlorodiphenyl Sulfone in Organic Solvents." Journal of Chemical & Engineering Data, vol. 50, no. 1, 2005. (Specific solubility data points).
-
BASF Technical Bulletin. "N-Methylpyrrolidone (NMP) Handling and Properties." (Authoritative data on solvent hygroscopicity).
Sources
Technical Support Center: Optimizing Sulfone Polycondensation Reactions
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfone polycondensation. The content is structured to address specific experimental challenges, offering explanations grounded in reaction kinetics and polymer chemistry to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Low Molecular Weight of the Final Polysulfone
Primary Symptoms: The resulting polymer exhibits poor mechanical properties, is brittle, or has a lower than expected viscosity. Gel permeation chromatography (GPC) analysis confirms a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Potential Causes & Recommended Actions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that directly influences the rate of polymerization.
-
If the temperature is too low: The rate of the nucleophilic aromatic substitution (SNAr) reaction will be slow, leading to incomplete polymerization and low molecular weight.[1] In some cases, temperatures below 150°C may result in the precipitation of low molecular weight sodium-capped oligomers.[1]
-
If the temperature is too high: While higher temperatures increase the reaction rate, they can also promote side reactions and thermal degradation, which can limit or even decrease the molecular weight.[2] For some systems, temperatures exceeding 160°C can lead to solvent decomposition, discoloration, or gelation.[1]
Solution: A systematic optimization of the reaction temperature is crucial. Start with a temperature known to be effective for similar systems, typically in the range of 150-190°C, and perform a series of experiments at varying temperatures (e.g., in 10°C increments).[1][3] Monitor the molecular weight at each temperature to identify the optimal point where the highest molecular weight is achieved before the onset of degradation.
-
-
Impurities in Monomers or Solvent: The presence of monofunctional impurities can act as chain terminators, preventing the growth of long polymer chains. Water is a particularly detrimental impurity as it can hydrolyze the activated halide monomer or react with the phenoxide, preventing its participation in the polymerization.
Solution: Ensure all monomers are of high purity and thoroughly dried before use. Solvents should be anhydrous. Techniques like distillation of the solvent and azeotropic removal of water with a co-solvent like toluene or chlorobenzene before initiating the polymerization are highly recommended.[1]
-
Incorrect Stoichiometry: Polycondensation reactions are highly sensitive to the molar ratio of the monomers. An imbalance will result in an excess of one type of functional group at the chain ends, limiting the final molecular weight.
Solution: Carefully calculate and weigh the monomers to ensure a precise 1:1 molar ratio. It is important to account for the purity of the monomers when calculating the required amounts.
Question 2: Polymer Discoloration (Yellowing or Darkening)
Primary Symptoms: The isolated polymer is not the expected white or off-white color, but instead appears yellow, brown, or even black.
Potential Causes & Recommended Actions:
-
High Reaction Temperature: Excessive heat can lead to side reactions and thermal degradation of the polymer, causing discoloration.[1] Aromatic polysulfones are known for their thermal stability, but prolonged exposure to very high temperatures during synthesis can still cause degradation.[4][5]
Solution: Reduce the reaction temperature. If a lower temperature results in an unacceptably slow reaction rate, consider extending the reaction time instead of increasing the temperature further.
-
Oxidation: The presence of oxygen during the polymerization can lead to oxidative side reactions, which often produce colored byproducts.
Solution: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[6] Purging the reaction vessel with the inert gas before adding the reagents and maintaining a positive pressure throughout the reaction is crucial.
-
Solvent Degradation: Some aprotic polar solvents, like DMSO, can decompose at elevated temperatures, leading to colored impurities that can be incorporated into the polymer.[1][7]
Solution: Select a solvent with high thermal stability at the desired reaction temperature. N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are often preferred for their higher boiling points and greater stability.[3][7][8][9]
Question 3: Gel Formation During Polymerization
Primary Symptoms: The reaction mixture becomes highly viscous and eventually forms an insoluble gel, making stirring and further processing impossible.
Potential Causes & Recommended Actions:
-
Excessively High Temperature: As with discoloration, very high temperatures can induce cross-linking side reactions, leading to the formation of a gel network.[1]
Solution: Lower the reaction temperature. It is critical to find a balance where the polymerization proceeds efficiently without significant cross-linking.
-
Presence of Trifunctional Impurities: Impurities with more than two reactive sites can act as cross-linking agents, leading to gelation even at moderate temperatures.
Solution: Ensure the high purity of your monomers. If necessary, purify the monomers by recrystallization or other suitable methods to remove any polyfunctional impurities.
-
Solvent-Induced Cross-linking: In some cases, the solvent itself can participate in side reactions that lead to cross-linking, especially with certain reactive intermediates.[7] For instance, when using DMSO, cross-linking can occur during the processing of the polymer.[7]
Solution: Change the solvent. If gelation is observed with one solvent, switching to another aprotic polar solvent like NMP or DMAc may resolve the issue.[7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for sulfone polycondensation?
The optimal temperature for sulfone polycondensation is highly dependent on the specific monomers and solvent being used. Generally, temperatures in the range of 150°C to 190°C are effective for driving the polymerization to completion.[1][3] For example, reactions in DMAc are often carried out around 165-170°C, while those in NMP might be conducted around 150°C.[3][10] It is crucial to experimentally determine the optimal temperature for your specific system to achieve high molecular weight without inducing degradation.
Q2: How does temperature affect the molecular weight of the resulting polysulfone?
The relationship between temperature and molecular weight is not linear. Initially, increasing the temperature increases the reaction rate, leading to a higher molecular weight in a given amount of time.[11] However, beyond an optimal point, further increases in temperature can lead to a decrease in molecular weight due to thermal degradation and other side reactions.[2] The equilibrium of the polymerization can also shift towards depolymerization at very high temperatures.[11]
Q3: Which solvent is best for sulfone polycondensation, and how does it relate to temperature?
Aprotic polar solvents are essential for sulfone polycondensation as they can dissolve the monomers and the growing polymer chains, and they also enhance the nucleophilicity of the phenolate.[12] Common choices include N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[12][13]
-
NMP: Has a high boiling point (202°C) and excellent thermal stability, making it suitable for a wide range of reaction temperatures.[8][9]
-
DMAc: With a boiling point of 165°C, it is also a very common and effective solvent.[10]
-
DMSO: While a powerful solvent, it is less thermally stable and can decompose at temperatures approaching its boiling point (189°C), which can be a source of impurities.[1][14]
The choice of solvent will often dictate the practical upper limit for the reaction temperature.
Q4: What are the primary side reactions to be aware of at elevated temperatures?
At higher temperatures, several side reactions can become significant:
-
Thermal Degradation: The polymer backbone can undergo scission, leading to a reduction in molecular weight.[4][15][16] The weakest bonds in a polysulfone chain are typically the C-S bonds.[15]
-
Cross-linking: Side reactions can lead to the formation of covalent bonds between polymer chains, resulting in gelation.[1][7]
-
Oxidation: If the reaction is not carried out under an inert atmosphere, oxidative degradation can occur, leading to discoloration and chain scission.
-
Ether Scission: At very high temperatures, the ether linkages in the polymer backbone can also be susceptible to cleavage.
Q5: How can I monitor the progress of the polymerization reaction?
Several techniques can be used to monitor the reaction:
-
Viscosity: As the polymer chains grow, the viscosity of the reaction mixture will increase significantly. This can be a simple, qualitative way to gauge the progress of the reaction.
-
Sampling and GPC Analysis: Periodically taking small aliquots from the reaction mixture (if feasible) and analyzing them by Gel Permeation Chromatography (GPC) will provide quantitative information about the molecular weight and molecular weight distribution as the reaction proceeds.
-
Precipitation: Taking a small sample and precipitating it in a non-solvent (like methanol) can give a visual indication of whether a high molecular weight polymer is forming (fibrous precipitate) or if only oligomers are present (oily or powdery precipitate).
Data & Diagrams
Table 1: Typical Solvents and Temperature Ranges for Sulfone Polycondensation
| Solvent | Boiling Point (°C) | Typical Reaction Temperature Range (°C) | Notes |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 150 - 190 | High thermal stability, good solvent for a wide range of polysulfones.[3][8][9] |
| N,N-dimethylacetamide (DMAc) | 165 | 160 - 170 | Commonly used, effective for many systems.[3][10] |
| Dimethyl sulfoxide (DMSO) | 189 | 150 - 160 | Powerful solvent, but can decompose at higher temperatures.[1][7][14] |
| Sulfolane | 285 | 180 - 220 | Very high boiling point, used for high-temperature polymerizations. |
Diagram 1: Sulfone Polycondensation Reaction Workflow
Caption: A typical workflow for sulfone polycondensation experiments.
Diagram 2: Troubleshooting Low Molecular Weight
Caption: A logical guide for troubleshooting low molecular weight in sulfone polycondensation.
References
- Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020, July 2). American Chemical Society.
- Thermal degradation of chemically modified polysulfones. (2005, March 19). ScienceDirect.
- Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. (2005, October 26). American Chemical Society.
- Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. (2005, October 26). American Chemical Society.
- Vortex fluidic mediated synthesis of polysulfone. (2020, April 14). RSC Advances.
- shows the effect of reaction temperature on average molecular weight of... (n.d.). ResearchGate.
- Polymer synthesis via polycondenstion? (2017, December 13). ResearchGate.
- Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. (2023, May 12). National Center for Biotechnology Information.
- Effect of Temperature Exposition of Casting Solution on Properties of Polysulfone Hollow Fiber Membranes. (2019, December 14). MDPI.
- Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. (2023, May 12). MDPI.
- N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell.
- Dimethysulfoxide (DMSO). (n.d.). Vivantis Technologies.
- The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. (2021, August 15). MDPI.
- Everything You Need to Know about Polysulfone Plastic. (2025, March 27). Xometry.
- Technical Data Sheet N-Methyl Pyrrolidone (NMP). (n.d.). Shandong Qingyun Changxin Chemical Science-Tech Co., Ltd..
- Halogenated polyethersulfone sulfides. (n.d.). E3S Web of Conferences.
- Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (2022, May 14). Journal of Polymer Science.
Sources
- 1. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. slchemtek.com [slchemtek.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lyondellbasell.com [lyondellbasell.com]
- 9. ark-chem.co.jp [ark-chem.co.jp]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Temperature Exposition of Casting Solution on Properties of Polysulfone Hollow Fiber Membranes | MDPI [mdpi.com]
- 14. vivantechnologies.com [vivantechnologies.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in Friedel-Crafts sulfonylations
Technical Support Guide | ID: FCS-OPT-2024
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of Friedel-Crafts (FC) sulfonylation. Unlike FC alkylation (prone to carbocation rearrangement) or acylation (prone to catalyst deactivation), sulfonylation presents a unique set of competing factors: reversibility (desulfonylation) , moisture sensitivity , and thermodynamic vs. kinetic control .
🔬 Module 1: The Yield Killer – Hydrolysis & Catalyst Deactivation
Symptom: Low conversion, presence of sulfonic acid (ArSO₃H) instead of sulfone (Ar-SO₂-Ar'), or complete reaction stalling.
The Mechanism of Failure
Sulfonyl chlorides (
-
Hydrolysis: Moisture attacks the sulfonyl chloride before the arene can, generating sulfonic acid (
) and HCl. -
Catalyst Poisoning: The generated water or sulfonic acid coordinates strongly with the Lewis Acid (e.g.,
), deactivating it. -
Product Inhibition: The sulfone product is a Lewis base. It coordinates with
, removing the catalyst from the cycle.
🛠️ Troubleshooting Protocol
| Parameter | Standard Protocol | Optimized Protocol (High Yield) |
| Stoichiometry | 1.0 eq Catalyst | 1.2 – 1.5 eq Catalyst (AlCl₃). You must account for the catalyst sequestered by the sulfone product. |
| Reagent Quality | "Bottle" grade | Recrystallize sulfonyl chlorides from hexane/toluene. Sublime AlCl₃ if it appears gray/sticky (should be yellow/white powder). |
| Addition Order | Add Catalyst to Mixture | Pre-complexation: Add |
| Inert Gas | Nitrogen Balloon | Active N₂ Sweep: Continuous flow removes the HCl gas generated, shifting equilibrium forward. |
Expert Insight: If using
, the reaction often stops at 70-80% conversion because the catalyst is "trapped" by the product. For high-value substrates, switch to Metal Triflates (e.g.,or ). These are water-tolerant and truly catalytic (1-5 mol%) because they exchange rapidly between product and reactant.
🌡️ Module 2: Regiocontrol – Kinetic vs. Thermodynamic
Symptom: Formation of the wrong isomer (e.g., meta-sulfone instead of para, or 2-substituted naphthalene instead of 1-substituted).
The "Naphthalene Effect"
Sulfonylation is reversible (unlike most acylations).[1]
-
Kinetic Control (Low T): Attack occurs at the most electron-rich/accessible position (e.g.,
-position of naphthalene or para to an activator). -
Thermodynamic Control (High T): The reaction reverses (desulfonylation), allowing the sulfonyl group to migrate to the sterically less hindered position (e.g.,
-position or meta).
📉 Visualization: The Energy Landscape
The following diagram illustrates the divergence between kinetic and thermodynamic pathways.
Figure 1: Kinetic vs. Thermodynamic control pathways. Note the dashed red line indicating the reversibility of the kinetic product at high temperatures.
🛠️ Troubleshooting Protocol
-
Targeting Kinetic Product (Ortho/Para):
-
Keep T < 60°C.
-
Quench immediately upon consumption of starting material.
-
Avoid strong protonic acids (use Lewis acids in aprotic solvents like DCM or Nitromethane).
-
-
Targeting Thermodynamic Product (Meta/Beta):
-
Heat to >100°C (e.g., in nitrobenzene or neat).
-
Extend reaction time to allow equilibration.
-
🛑 Module 3: Minimizing Polysulfonylation
Symptom: Formation of bis-sulfones (Ar-(SO₂R)₂).
The Mechanism
The sulfonyl group (
Exceptions:
-
Highly Activated Substrates: Anisole, Xylene, Mesitylene.
-
High Catalyst Loading: Excess strong Lewis Acid can force a second addition.
🛠️ Troubleshooting Protocol
-
Reverse Addition: Add the arene dropwise to the electrophile/catalyst mixture. This ensures the arene is always in low concentration relative to the electrophile, but since the product is deactivated, this standard rule is less critical here than in alkylation.
-
Solvent Choice: Use Nitrobenzene . It complexes with the catalyst, moderating its activity and preventing "hot spots" that lead to over-reaction.
-
Modern Alternative: Use Zeolites (e.g., H-Beta, ZSM-5) .[4] The pore size of the zeolite physically prevents the formation of the bulky bis-sulfone (Shape Selectivity).
🔄 Module 4: Green & Sustainable Alternatives
Symptom: Hazardous waste disposal (aluminum salts), corrosion, and difficulty separating the catalyst.
The Problem with AlCl₃
Traditional FC sulfonylation generates stoichiometric aluminum waste. The workup (hydrolysis of the Al-complex) is exothermic and generates large volumes of acidic water.
🧪 Advanced Protocol: Metal Triflates & Zeolites
Switching to heterogeneous or recyclable homogeneous catalysts improves Atom Economy and reduces side reactions.
| Feature | AlCl₃ (Traditional) | Bi(OTf)₃ / Sc(OTf)₃ (Modern) | Zeolites (H-Beta) |
| Loading | >100 mol% | 1–10 mol% | Fixed Bed / Slurry |
| Moisture Tolerance | Low (Fumes HCl) | High (Water-tolerant) | High (Requires calcination) |
| Workup | Quench/Extraction | Filtration/Extraction | Filtration only |
| Selectivity | Mixed | High Para-selectivity | Shape-selective |
Workflow Visualization: Catalyst Deactivation Loop
Figure 2: Comparison of catalyst lifecycles. AlCl₃ is sequestered by the sulfone product, while Metal Triflates undergo rapid ligand exchange, enabling turnover.
❓ FAQ: Rapid Troubleshooting
Q: My reaction turns black and tarry. What happened? A: This is likely "Polymerization" or "Deep Sulfonation" caused by excessive heat and super-acidic conditions.
-
Fix: Lower the temperature.[5] Switch from neat conditions to a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to act as a heat sink.
Q: I see the product on TLC, but after workup, the yield is <20%. A: You likely lost the product during the quench. Sulfones can complex with aluminum salts in the aqueous layer.
-
Fix: Perform the quench with dilute HCl (dissolves aluminum salts) rather than just water. Wash the organic layer thoroughly with base (NaHCO₃) to remove any sulfonic acid byproducts, but ensure your sulfone is fully extracted into the organic phase first.
Q: Can I use Sulfonic Acids instead of Sulfonyl Chlorides? A: Yes, this is the "Direct Sulfonylation." It produces water as a byproduct.[6]
-
Requirement: You need a dehydrating agent or a setup to remove water (Dean-Stark) to drive the equilibrium. Nafion-H or PPA (Polyphosphoric Acid) are the catalysts of choice here.
📚 References
-
Friedel–Crafts Sulfonylation Mechanism & Catalysis
-
Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
-
Metal Triflates as Water-Tolerant Catalysts
-
Kobayashi, S., et al. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews.
-
-
Reversibility and Thermodynamic Control (Naphthalene Sulfonation)
-
Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
(Snippet via JOC)
-
-
Bismuth(III) Salts in Sulfonylation
-
Repichet, S., Le Roux, C., et al. (1998). Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Tetrahedron Letters.
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Removing residual solvents from phenoxyphenyl sulfone crystals
Welcome to the technical support center for the purification of phenoxyphenyl sulfone crystalline products. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve even the most persistent purification issues.
Part A: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding residual solvents in the context of phenoxyphenyl sulfone active pharmaceutical ingredients (APIs).
Q1: What are residual solvents and why are they a critical quality attribute?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product, which are not completely removed by practical manufacturing techniques.[1][2] They are considered a critical quality attribute because:
-
Safety: Many solvents are toxic and their levels in the final pharmaceutical product must be below strict limits to ensure patient safety.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines (specifically ICH Q3C) that classify solvents and set permissible daily exposure (PDE) limits.[1][4]
-
Product Stability: Residual solvents can affect the physicochemical properties of the API, such as crystal form (polymorphism), solubility, and stability over time.[5][6] An unstable crystal form can alter the drug's bioavailability and therapeutic efficacy.
-
Manufacturing Process: The presence of solvents can impact downstream processing steps, such as milling and formulation.
Q2: What are the common residual solvents I might encounter in my phenoxyphenyl sulfone synthesis?
A2: The synthesis of aromatic sulfones often involves high-boiling point, polar aprotic solvents to facilitate nucleophilic substitution reactions.[7][8] Depending on the specific synthetic route and subsequent work-up and crystallization steps, you may encounter a variety of solvents.
Table 1: Common Solvents in Phenoxyphenyl Sulfone Synthesis and Their Properties
| Solvent | Boiling Point (°C at 1 atm) | ICH Class[3] | Common Use in Synthesis |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 189 | 2 | Reaction Solvent |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 2 | Reaction Solvent[9] |
| N,N-Dimethylformamide (DMF) | 153 | 2 | Reaction Solvent[7] |
| N,N-Dimethylacetamide (DMAc) | 165 | 2 | Reaction Solvent[7][10] |
| Toluene | 111 | 2 | Recrystallization, Reaction Solvent[11] |
| Xylene | ~140 | 2 | Recrystallization[11] |
| Methanol | 65 | 2 | Washing, Recrystallization |
| Ethanol | 78 | 3 | Washing, Recrystallization |
| Isopropanol (IPA) | 82 | 3 | Washing, Recrystallization |
| Acetone | 56 | 3 | Washing, Co-solvent[12] |
| Dichloromethane (DCM) | 40 | 2 | Extraction |
Q3: What are the primary methods for removing residual solvents from API crystals?
A3: The two most fundamental methods are drying and recrystallization .
-
Drying: This is the most common final step. The goal is to induce the evaporation of the solvent from the solid crystal matrix. Vacuum drying is highly preferred as it lowers the boiling point of the solvent, allowing for efficient removal at lower temperatures, which is crucial for thermally sensitive molecules.[13]
-
Recrystallization: This is a powerful purification technique that can be used to remove trapped solvents and other impurities.[14] The process relies on the differential solubility of the API in a hot versus a cold solvent.[15] By dissolving the impure crystals in a minimal amount of hot solvent and allowing them to cool slowly, purer crystals form, leaving the impurities (including the original trapped solvent) in the mother liquor.[15]
Q4: How do I confirm that the residual solvent levels are acceptable?
A4: The standard analytical method for quantifying residual solvents is Gas Chromatography (GC) , typically using a Headspace (HS) autosampler.[16][17] This technique is highly sensitive and specific.[18] The United States Pharmacopeia (USP) Method <467> is a widely adopted standard for this analysis and is harmonized with the ICH Q3C guidelines.[2][19]
Part B: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the removal of residual solvents from your phenoxyphenyl sulfone crystals.
Issue 1: High levels of a high-boiling point solvent (e.g., DMSO, NMP, DMF) persist after standard vacuum drying.
-
Underlying Cause: High-boiling point solvents have very low vapor pressures at moderate temperatures. Standard drying conditions may not provide sufficient energy to overcome the intermolecular forces holding the solvent within the crystal lattice. The solvent can become physically trapped within the crystal structure during crystallization, making it inaccessible to removal by simple surface evaporation.[20]
-
Solution Workflow:
Caption: Decision tree for high-boiling point solvent removal.
-
Detailed Protocols:
-
Method 1: Optimized Vacuum Drying The principle of vacuum drying is to lower the boiling point of the solvent by reducing the ambient pressure.[13] For thermally robust materials, you can carefully increase the temperature to increase the solvent's vapor pressure, accelerating evaporation.
Protocol 1: Optimized Vacuum Oven Drying
-
Thermal Analysis (Pre-requisite): Before increasing temperature, determine the thermal stability of your phenoxyphenyl sulfone using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This prevents product degradation.
-
Preparation: Spread the crystals in a thin layer on a tray to maximize surface area.
-
Drying Conditions: Place the tray in a vacuum oven. Reduce the pressure to the lowest achievable level (e.g., <1 mmHg).
-
Temperature Ramp: Slowly increase the temperature to a setpoint that is safely below the degradation temperature of your API (e.g., 20-30 °C below).
-
Hold: Dry for an extended period (24-72 hours), periodically testing for residual solvent levels until they meet the required specification.
-
-
Method 2: Recrystallization This is often the most effective method. The key is to select a solvent or solvent system in which your phenoxyphenyl sulfone has high solubility when hot and low solubility when cold, while the problematic residual solvent is highly soluble in both states.[14][15]
Protocol 2: Recrystallization for Solvent Removal
-
Solvent Selection: Choose an appropriate recrystallization solvent (e.g., toluene, ethanol/water mixture).
-
Dissolution: In a flask, add the chosen solvent to your crude phenoxyphenyl sulfone crystals. Heat the mixture to boiling while stirring until all the solid has just dissolved. Add the solvent dropwise to avoid using a large excess, which would reduce yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, boil for a few minutes, and perform a hot filtration to remove the carbon.[21]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[21]
-
Isolation: Collect the crystals by vacuum filtration.[22] Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals using Protocol 1. The new residual solvent (e.g., ethanol) will be much easier to remove than the original high-boiling point solvent.
-
-
Method 3: Vacuum Hydration (Solvent Displacement) For exceptionally stubborn, trapped solvents, this advanced technique can be effective. It involves drying the bulk substance in the presence of water vapor.[20][23] The water molecules can penetrate the crystal lattice and displace the trapped organic solvent molecules, which are then removed by the vacuum.[24]
Protocol 3: Vacuum Hydration for Trapped Solvent Removal
-
Setup: Place your phenoxyphenyl sulfone crystals on a tray inside a vacuum oven. Place a separate, open container of deionized water in the oven as well.[20]
-
Hydration Step: Apply a moderate vacuum (e.g., 10-20 mmHg) and heat gently (e.g., 40-60 °C) for 12-24 hours. The water vapor will create a humid atmosphere, facilitating the displacement of the organic solvent.
-
Final Drying: Remove the container of water from the oven. Apply a high vacuum (<1 mmHg) at the same temperature to remove the now-displaced organic solvent and the water. Dry until a constant weight is achieved.
-
-
Issue 2: The product shows signs of degradation (e.g., discoloration, impurity formation) or changes crystal form during drying.
-
Underlying Cause: This is almost always due to excessive thermal stress.[5] Many APIs are stable at a given temperature for a short period but will degrade with prolonged exposure, a situation common in lengthy drying cycles. Polymorphic transformations can also be induced by a combination of temperature and the presence of residual solvent.[5]
-
Solution Workflow: The primary solution is to reduce the thermal stress on the API by using a lower temperature and a higher vacuum.
Caption: Workflow for developing a non-degrading drying protocol.
-
Corrective Actions:
-
Prioritize Vacuum over Temperature: Always aim for the deepest vacuum your system can achieve. A lower pressure directly translates to a lower boiling point for the solvent, enabling its removal at a much gentler temperature.[13]
-
Perform a Temperature Screen: Test small batches of your material at a range of temperatures (e.g., 30°C, 40°C, 50°C) under high vacuum. Analyze the resulting material for both residual solvent content and purity/polymorphic form to find the optimal balance.
-
Consider a Nitrogen Sweep: In some vacuum ovens, a slow sweep with an inert gas like nitrogen can help carry solvent vapors away from the product surface, improving drying efficiency without raising the temperature.
-
By understanding the principles behind solvent removal and employing a systematic, evidence-based approach to troubleshooting, you can develop a robust and reliable process for producing high-purity phenoxyphenyl sulfone crystals that consistently meet all quality specifications.
References
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved February 25, 2026, from [Link]
-
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved February 25, 2026, from [Link]
- Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
-
ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved February 25, 2026, from [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved February 25, 2026, from [Link]
-
Separation Science. (2023, December 8). Method for the analysis of residual solvents in pharmaceuticals. Retrieved February 25, 2026, from [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. Retrieved February 25, 2026, from [Link]
-
Agilent. Residual Solvent Analysis of Pharmaceutical Products. Retrieved February 25, 2026, from [Link]
-
Hovione. Spray drying technology for better API crystals. Retrieved February 25, 2026, from [Link]
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved February 25, 2026, from [Link]
- Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
- Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved February 25, 2026, from [Link]
- Google Patents. Process for the formation and purification of aromatic sulfones.
-
Hawach. (2025, August 29). What Is Purpose of Vacuum Filtration In Recrystallization. Retrieved February 25, 2026, from [Link]
- Google Patents. Method for manufacturing polyethersulfone membrane.
-
Upperton Pharma Solutions. API and OSD Processing Considerations when Spray Drying. Retrieved February 25, 2026, from [Link]
-
Contract Pharma. (2021, September 9). Spray Drying: A Proven Approach to Enhance the Solubility of APIs. Retrieved February 25, 2026, from [Link]
-
APC. (2021, December 2). How to control crystal form transformation during drying. Retrieved February 25, 2026, from [Link]
-
Powder Systems Ltd. (2026, February 25). Avoiding product degradation with a low-temperature, vacuum cake dryer. Retrieved February 25, 2026, from [Link]
- Google Patents. Method for efficiently removing residual organic solvent in insulin aspart.
- Google Patents. Method for the production of polysulfones, and polysulfones.
-
Wikipedia. Azeotrope. Retrieved February 25, 2026, from [Link]
-
BYJU'S. Azeotrope Mixture. Retrieved February 25, 2026, from [Link]
-
Conservation OnLine. (2006, May 2). Azeotropes from A to Z. Retrieved February 25, 2026, from [Link]
-
European Patent Office. (1992, October 14). Method for preparing sulfones - EP 0508424 A2. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2019, February 26). Which solvent can best dissolve polyether ether sulfone (PEES)?. Retrieved February 25, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 25, 2026, from [Link]
-
E3S Web of Conferences. Halogenated polyethersulfone sulfides. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2006). A Novel Azeotropic Mixture for Solvent Extraction of Edible Oils. Retrieved February 25, 2026, from [Link]
-
Wikipedia. Azeotrope tables. Retrieved February 25, 2026, from [Link]
-
Polymer Science Learning Center. Poly(ether sulfones). Retrieved February 25, 2026, from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved February 25, 2026, from [Link]
- Google Patents. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
USP-NF. <467> RESIDUAL SOLVENTS. Retrieved February 25, 2026, from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved February 25, 2026, from [Link]
-
PubMed. (2002, January 3). Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. Retrieved February 25, 2026, from [Link]
-
Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2016, March 3). Determination of Residual Solvents In Bulk Drug and Formulations. Retrieved February 25, 2026, from [Link]
- Google Patents. A process for preparing sulfones.
- Google Patents. Method for preparing sulfone or sulfoxide compound.
-
PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved February 25, 2026, from [Link]
Sources
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Controlling molecular weight distribution in sulfone polymerization
Ticket ID: PSU-MWD-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Engineering of Precision
Welcome to the Advanced Polymerization Support Center. You are likely here because your sulfone polymerization (PSU, PES, or PPSU) is exhibiting uncontrolled molecular weight (MW) or a broad polydispersity index (PDI).
In step-growth polymerization, molecular weight is not a variable you "watch"; it is a variable you mathematically program into the reactor charge. This guide moves beyond basic recipes to the mechanistic levers—stoichiometry, azeotropic dehydration, and end-capping—that dictate chain statistics.
Module 1: The Mathematics of Control (Stoichiometry)
Core Concept: The Carothers Equation
In nucleophilic aromatic substitution (
The Governing Equation:
Where:
-
(Ratio of limiting groups to excess groups, usually
) -
= Conversion (fraction of groups reacted)[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Visualization: Stoichiometric Leverage
The following diagram illustrates how a slight offset in monomer ratio "caps" the theoretical maximum molecular weight, preventing the viscosity from spiraling out of control (Gelation).
Figure 1: The dependency of Molecular Weight on Stoichiometric Ratio (r). Note that 'r' acts as the ceiling for chain growth.
Module 2: Critical Process Workflows
Protocol: Azeotropic Dehydration (The "Dry" Standard)
Water is the enemy. It hydrolyzes DCDPS into unreactive phenolic species, destroying your calculated stoichiometry (
Objective: Reduce water content to < 100 ppm before polymerization initiates.
Reagents:
-
Monomers: Bisphenol A (BPA), 4,4'-Dichlorodiphenyl sulfone (DCDPS).
-
Solvent: NMP or DMAc (Polar Aprotic).
-
Base:
(excess 5-10%). -
Entrainer: Toluene or Chlorobenzene.
Step-by-Step Methodology:
-
Charge: Load BPA, DCDPS, and
into the reactor with NMP. -
Entrainer Addition: Add Toluene (approx. 15-20% of solvent volume). Toluene forms an azeotrope with water boiling at ~85°C (vs. 100°C for pure water).
-
Salt Formation (130°C - 150°C): Heat system. The base deprotonates BPA. Water is generated.[3]
-
Dehydration: The Toluene/Water azeotrope distills over.[8] Collect in a Dean-Stark trap.
-
Validation: The distillate must transition from cloudy (water-rich) to clear (pure toluene).
-
-
Solvent Strip: Once dry, increase temp to 160°C+ to strip remaining toluene and initiate polymerization.
Module 3: Troubleshooting & FAQs
Issue 1: "My PDI is Broad (> 2.5) or Bimodal."
Root Cause Analysis: A broad PDI indicates that chain growth was not uniform. In sulfone synthesis, this is often due to "Hot Spots" or Cyclic Dimerization .
| Symptom | Probable Cause | Corrective Action |
| High PDI (>2.5) | Slow mixing during salt formation. | Increase agitation speed (Reynolds number > 2000). Localized high concentrations of monomer lead to extremely high MW fractions. |
| Bimodal GPC Peak | Cyclic Oligomer formation. | Increase system concentration.[9] Cyclics are favored in dilute solutions (Intramolecular reaction vs. Intermolecular). |
| Shoulder on GPC | Branching / Oxidation. | Ensure strict |
Issue 2: "Target MW not achieved (Too Low)."
Root Cause Analysis: You likely have a "Stoichiometric Drift." Even if you weighed components perfectly, side reactions altered the effective ratio inside the reactor.
Diagnostic Questions:
-
Did you dry the solvent? Wet solvent hydrolyzes DCDPS to a monochloro-mono-hydroxyl species. This molecule is dead-end for growth.
-
Did you lose monomer in the Dean-Stark? If Toluene reflux is too vigorous, DCDPS (which sublimes/evaporates) can be carried into the trap.
-
Fix: Insulate the column; ensure reflux temperature is controlled.
-
Issue 3: "The polymer is thermally unstable."
Root Cause Analysis: Unreacted end-groups (Phenates or Chlorines) are thermally labile. You must End-Cap the polymer.[7]
End-Capping Protocol:
-
Calculate: At target conversion, inject a monofunctional halide (e.g., Methyl Chloride gas or Chloromethane).
-
Mechanism: The end-capper reacts with terminal phenoxide groups, converting them to stable methoxy ether groups.
-
Verification: TGA (Thermogravimetric Analysis) should show no weight loss below 400°C.
Module 4: Advanced Visualization (Process Flow)
The following diagram details the critical path for synthesis, highlighting where errors typically occur.
Figure 2: Process workflow for Sulfone Polymerization. The 'Diamond' decision point is the most common failure mode.
References
-
Carothers Equation & Stoichiometry
-
Source: "Stoichiometry and molecular weight control."[4] Fiveable.
-
-
Azeotropic Distillation Protocols
- Source: "Synthesis method of polysulfone resin.
-
Cyclic Oligomer Troubleshooting
-
Source: "Preparation method of polysulfone resin material with low cyclic dimer content."[5] Google Patents (CN111253574B).
-
-
End-Capping Mechanisms
- Source: "Preparation method of controllable molecular weight polysulfone.
-
Vortex Fluidic Synthesis (High Shear Effects)
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Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Sulfone and Ether Linkages via FTIR Spectroscopy
For researchers and professionals in drug development and material science, the precise identification of functional groups is paramount to understanding molecular structure and predicting chemical behavior. Among the many functional groups of interest, sulfones (R-SO₂-R') and ethers (R-O-R') are prevalent in a wide array of pharmaceuticals and polymers. While both contain heteroatoms, their distinct vibrational properties allow for clear differentiation using Fourier Transform Infrared (FTIR) Spectroscopy. This guide provides an in-depth comparison of their characteristic spectral features, supported by experimental protocols and data interpretation insights.
Section 1: The Vibrational Fingerprints of Sulfone and Ether Groups
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds within the molecule.[1] The resulting spectrum is a unique "molecular fingerprint" that allows for the identification of functional groups.[1][2]
The Sulfone Group (R-SO₂-R'): A Tale of Two Strong Stretches
The sulfone functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The key to its identification lies in the stretching vibrations of the S=O bonds.
-
Asymmetric Stretching (ν_as(SO₂)): This vibration produces a very strong and sharp absorption band typically found in the 1350–1300 cm⁻¹ region.
-
Symmetric Stretching (ν_s(SO₂)): A second strong and sharp absorption band appears at a lower wavenumber, generally in the 1160–1120 cm⁻¹ range.[3][4]
The presence of these two distinct, intense peaks is a highly reliable indicator of a sulfone group. The exact positions can be influenced by the electronic environment; for instance, conjugation with an aromatic ring can shift the frequencies. In sulfonated polymers, these characteristic peaks confirm the successful incorporation of sulfonic acid or sulfone groups.[5][6]
Caption: Primary vibrational mode of the ether (C-O-C) linkage.
Section 2: Comparative Data Summary
For rapid identification, the key distinguishing features between sulfone and ether linkages are summarized below. The most definitive characteristic for a sulfone is the presence of two strong bands, whereas ethers typically show one very strong C-O-C stretching band.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Typical Intensity & Shape |
| **Sulfone (SO₂) ** | Asymmetric Stretch (ν_as) | 1350–1300 | Strong, Sharp |
| Symmetric Stretch (ν_s) | 1160–1120 | Strong, Sharp | |
| Ether (C-O-C) | Asymmetric Stretch (ν_as) | 1300–1000 | Strong, often Broad |
| Aliphatic | 1150–1050 | Strong | |
| Aromatic/Vinyl | 1275–1200 (asym) & 1075-1020 (sym) | Strong |
Section 3: Experimental Protocol for FTIR Analysis
Obtaining a high-quality spectrum is critical for accurate functional group identification. Attenuated Total Reflectance (ATR) is the most widely used FTIR sampling technique due to its simplicity and lack of required sample preparation for most solids and liquids. [7][8]
Methodology: Acquiring an ATR-FTIR Spectrum
This protocol outlines the standard procedure for analyzing a solid or liquid sample using a modern FTIR spectrometer equipped with an ATR accessory.
Step 1: Instrument and Accessory Preparation
-
Rationale: A clean optical path is essential for a pure background and sample spectrum.
-
Procedure:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. [1]Allow the solvent to fully evaporate.
-
Step 2: Background Spectrum Acquisition
-
Rationale: The background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal itself. [1]This spectrum is automatically subtracted from the sample spectrum to ensure that only the sample's absorbance is reported.
-
Procedure:
-
With the clean, empty ATR accessory in place, initiate a background scan using the instrument software.
-
Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio. [1] Step 3: Sample Analysis
-
-
Rationale: Good contact between the sample and the ATR crystal is crucial for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample. [7]* Procedure:
-
Place a small amount of the sample (a few milligrams of powder or a single drop of liquid) directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. [9] 3. Initiate the sample scan using the same parameters as the background scan.
-
Step 4: Data Processing and Cleaning
-
Rationale: Post-acquisition processing can correct for baseline shifts and improve peak visualization. Proper cleaning prevents cross-contamination.
-
Procedure:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the software tools to identify and label the wavenumbers of the characteristic peaks.
-
Thoroughly clean the ATR crystal and pressure anvil with a suitable solvent to remove all traces of the sample.
-
Caption: Standard experimental workflow for ATR-FTIR analysis.
References
- Department of Chemistry and Biochemistry, Northern Illinois University.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- BenchChem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
- OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Various Authors. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- Polymer Chemistry Characterization Lab.
- Asan, A., Mohamed, M. J., & Janaki, V. (2021). Characterization and identification of elemental sulphur, iron pyrite, mineral gypsum, Phospho gypsum and marine gypsum by using ATR-FTIR.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Bruker. Guide to FT-IR Spectroscopy.
- EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Agilent.
- Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.
- Agilent. (2024, March 8). Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy.
- Al-lafti, A. M. (2025, August 6). The Sulfonation of Poly(ether ether ketone) as Investigated by Two-Dimensional FTIR Correlation Spectroscopy.
- Stoica, R., et al.
- Das, P., et al. (n.d.). ATR-FTIR spectra of grafted and virgin polyether sulfone.
- Barra, G. M. O., et al. (n.d.). FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated...
- Various Authors. (n.d.).
- Galiano, F., et al. (2013, February 18). CrossLinking of Sulfonated Poly(ether ether ketone) by Thermal Treatment: How Does the Reaction Occur? Polymers.
- Koike, Y., et al. (2008, July 24). Poly(thioether sulfone) with High Refractive Index and High Abbe's Number. Macromolecules.
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A Comparative Guide to Purity Determination of 4-Chlorophenyl 4-phenoxyphenyl sulfone: The Role of Melting Point Analysis
Introduction: The Criticality of Purity in Advanced Sulfone Compounds
4-Chlorophenyl 4-phenoxyphenyl sulfone is a diaryl sulfone derivative, a class of compounds integral to the development of high-performance polymers and specialty chemicals. Its molecular structure imparts desirable properties such as high thermal stability and chemical resistance. In the context of drug development and material science, the purity of this intermediate is not merely a quality metric; it is a critical determinant of the final product's performance, safety, and regulatory compliance. Even trace impurities can significantly alter reaction kinetics, polymer properties, and the toxicological profile of a substance.
This guide provides an in-depth technical comparison of methodologies for assessing the purity of 4-Chlorophenyl 4-phenoxyphenyl sulfone, with a primary focus on the classical yet highly informative technique of melting point determination. We will explore the theoretical underpinnings of this method, present a validated protocol, and objectively compare its performance against modern chromatographic and thermal analysis techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs, from rapid in-process checks to rigorous quantitative purity assessments.
The Foundational Principle: Melting Point Depression
The utility of melting point as a purity indicator is grounded in the colligative properties of solutions, specifically the phenomenon of melting point depression. For a crystalline solid, the melting point is the temperature at which the solid and liquid phases are in equilibrium. A pure, crystalline organic compound typically exhibits a sharp melting point, often within a narrow range of 1-2°C.[1][2]
When an impurity is introduced into a pure compound, it disrupts the crystal lattice structure. According to the van't Hoff equation, this disruption leads to a decrease in the chemical potential of the solid phase, resulting in a lower and broader melting temperature range.[3][4] This broadening and depression of the melting range are directly proportional to the concentration of the impurity, making melting point a sensitive qualitative, and in some cases, semi-quantitative, indicator of purity.[2][5]
A Validated Protocol for Melting Point Determination
Adherence to a standardized protocol is paramount for obtaining reproducible and accurate melting point data. The following procedure is aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[6][7]
Instrument Calibration: The Cornerstone of Accuracy
Before any sample analysis, the accuracy of the melting point apparatus must be verified.[8][9] This is achieved by measuring the melting points of certified reference standards with well-defined melting temperatures.[10]
Protocol for Instrument Calibration:
-
Select at least two USP Melting Point Reference Standards that bracket the expected melting point of 4-Chlorophenyl 4-phenoxyphenyl sulfone.
-
Prepare capillary tubes with the reference standards as described in section 3.2.
-
Determine the melting point of each reference standard using the same heating rate intended for the sample analysis.
-
Compare the observed melting points with the certified values. If the measured values are outside the instrument's specified tolerance, the apparatus must be recalibrated according to the manufacturer's instructions.[11]
Step-by-Step Melting Point Determination of 4-Chlorophenyl 4-phenoxyphenyl sulfone
Materials:
-
Melting point apparatus (digital or manual)
-
Capillary tubes (closed at one end)
-
Sample of 4-Chlorophenyl 4-phenoxyphenyl sulfone (finely powdered and dried)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is a fine, homogenous powder to facilitate uniform heating. If necessary, gently grind the sample using a clean mortar and pestle. The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the closed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal for consistent results.[1]
-
Initial Rapid Heating: If the approximate melting point is unknown, a preliminary rapid determination can be performed with a fast heating rate (5-10 °C/min) to get an estimate.[12]
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min.[12] Insert the capillary tube into the apparatus when the temperature is approximately 15-20 °C below the expected melting point.
-
Observation and Recording:
-
T1 (Onset of Melting): Record the temperature at which the first drop of liquid appears in the sample.
-
T2 (Completion of Melting): Record the temperature at which the last solid particle melts and the sample is completely liquid.
-
-
Reporting: The melting point is reported as the range T1-T2.
Caption: Workflow for Accurate Melting Point Determination.
Comparative Analysis of Purity Determination Methods
While melting point determination is a valuable tool, it is essential to understand its capabilities and limitations in comparison to other modern analytical techniques.
| Feature | Melting Point Determination | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Visual observation of phase transition from solid to liquid. | Measurement of heat flow into a sample as a function of temperature.[13] | Separation of components based on their differential partitioning between a mobile and stationary phase.[14] |
| Information Provided | Melting range (qualitative purity indicator). | Melting point, enthalpy of fusion, and quantitative purity (mol%).[3][15] | Retention time (identity), peak area (quantity), and detection of specific impurities.[16] |
| Sensitivity | Moderate; can detect impurities at levels of ~1-2%. | High; can determine purity up to 99.9 mol% and detect subtle thermal events.[4] | Very high; can detect and quantify impurities at levels below 0.05%. |
| Specificity | Low; cannot distinguish between different impurities. | Moderate; provides a total molar percentage of impurities but does not identify them. | High; can separate and identify individual impurities if reference standards are available. |
| Sample Throughput | High; multiple samples can be run simultaneously in some instruments. | Low to moderate; typically one sample at a time. | High; autosamplers can run dozens of samples automatically. |
| Cost & Complexity | Low cost, simple to operate. | High initial cost, requires trained personnel. | High initial cost, requires method development and trained personnel. |
| Best For | Rapid purity checks, identity confirmation (mixed melting point). | Quantitative purity assessment of highly pure substances, studying polymorphism.[17] | Quantitative purity determination, stability studies, identification of specific impurities. |
Experimental Data and Interpretation: A Comparative Scenario
To illustrate the practical application of these techniques, consider the following experimental data for three batches of 4-Chlorophenyl 4-phenoxyphenyl sulfone.
Hypothetical Reference Data for Pure Compound:
-
Literature Melting Point: 148-150 °C
-
Purity (by DSC): >99.9 mol%
-
Purity (by HPLC): >99.9% (by area)
Table 2: Experimental Purity Data Comparison
| Batch ID | Melting Point Range (°C) | Melting Point Observations | Purity by DSC (mol%) | Purity by HPLC (% Area) | HPLC Observations |
| Batch A | 148.5 - 149.5 | Sharp, clear melt | 99.92 | 99.95 | Single major peak. |
| Batch B | 144 - 148 | Broad, depressed range | 98.75 | 98.80 | Main peak + one impurity peak at 1.2%. |
| Batch C | 146 - 148.5 | Slightly broad range | 99.50 | 99.52 | Main peak + two minor impurity peaks totaling 0.48%. |
Interpretation:
-
Batch A shows a sharp melting range that aligns closely with the reference standard. Both DSC and HPLC confirm its high purity. This batch would be considered acceptable for most applications.
-
Batch B exhibits a significantly depressed and broad melting range, a clear indication of a substantial impurity.[2] Both DSC and HPLC quantify this impurity at approximately 1.2%, confirming the melting point observation. This batch would likely require further purification.
-
Batch C presents a more subtle case. The melting point is slightly broad, suggesting the presence of impurities, but less so than Batch B. DSC and HPLC provide a more precise quantification, revealing a purity of ~99.5%. The choice to accept or re-purify this batch would depend on the specific requirements of its intended use.
Choosing the Right Analytical Tool: A Decision Framework
The selection of a purity determination method should be guided by the specific analytical question at hand.
Caption: Decision Tree for Selecting a Purity Analysis Method.
Conclusion and Recommendations
Melting point determination remains a rapid, cost-effective, and highly valuable technique for the preliminary assessment of 4-Chlorophenyl 4-phenoxyphenyl sulfone purity. A sharp melting range that is consistent with a reference standard provides strong evidence of high purity. Conversely, a depressed and broadened melting range is a definitive indicator of the presence of impurities.
However, for rigorous quality control, regulatory submissions, and in-depth impurity profiling, melting point determination should be complemented by more quantitative and specific methods.
-
Differential Scanning Calorimetry (DSC) is the superior thermal analysis method for obtaining a precise, quantitative measure of total molar purity, especially for substances with purity levels exceeding 98.5 mol%.[3]
-
High-Performance Liquid Chromatography (HPLC) is indispensable when the goal is to separate, identify, and quantify individual impurities.[14] It is the gold standard for stability studies and for validating the effectiveness of purification processes.
In a modern analytical workflow, these techniques are not mutually exclusive but are complementary. Melting point analysis can serve as an efficient initial screening tool, with DSC and HPLC providing the detailed, quantitative data required for final product release and comprehensive characterization. This integrated approach ensures the highest standards of quality and scientific rigor in the development and application of 4-Chlorophenyl 4-phenoxyphenyl sulfone.
References
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available at: [Link]
-
Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]
-
Validation and Calibration of Melting Point Instruments. Pharma Times. Available at: [Link]
-
Calibration of Melting Point Apparatus. Pharmaguideline. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link]
-
Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Available at: [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]
-
Melting Point Apparatus & Instruments. Mettler Toledo. Available at: [Link]
-
5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Arelabs. Available at: [Link]
-
<741> Melting Range or Temperature. USP-NF. Available at: [Link]
-
Differential Scanning Calorimeter (DSC). Seven Star Pharma. Available at: [Link]
-
Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. Available at: [Link]
-
Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available at: [Link]
-
Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]
-
4-Chlorophenyl methyl sulfone. Chemsrc. Available at: [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
-
HPLC Determination of Divinyl Sulfone on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
-
Sulfone, sulfoxide compound. Chemsrc. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
-
Regiospecificity in the synthesis of diaryl sulfones. PubMed. Available at: [Link]
-
Synthesis of bis(4-chlorophenyl) sulfone. PrepChem.com. Available at: [Link]
-
4,4'-Dichlorodiphenyl sulfone. Wikipedia. Available at: [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. UMass Boston. Available at: [Link]
- Preparation of diaryl sulfones. Google Patents.
-
Purity and Identification of Solids Using Melting Points. Portland State University. Available at: [Link]
-
A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides. Organic Chemistry Portal. Available at: [Link]
-
Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Thieme. Available at: [Link]
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High-Performance Separation of Diaryl Sulfone Impurities: A Comparative Guide
Executive Summary
In the analysis of sulfone-based pharmaceuticals (e.g., Dapsone) and agrochemicals, the separation of diaryl sulfone impurities presents a specific chromatographic challenge. Structural isomers—specifically the separation of ortho-para (
This guide objectively compares the performance of the industry-standard Fully Porous C18 stationary phase against the Core-Shell Biphenyl phase.
The Verdict: While C18 remains the general-purpose workhorse, Core-Shell Biphenyl technology is the superior choice for diaryl sulfones. It leverages
The Analytical Challenge: Diaryl Sulfones
Diaryl sulfones are characterized by two aromatic rings bridged by a sulfonyl group (
-
Target Analyte: 4,4'-Dichlorodiphenyl sulfone (or Dapsone).
-
Critical Impurity: 2,4'-Dichlorodiphenyl sulfone (Positional Isomer).
-
The Problem: Both compounds have nearly identical
(hydrophobicity) values. On a mechanism driven solely by solvophobic partitioning (C18), they elute with overlapping profiles.
Comparative Analysis of Stationary Phases
Alternative A: Fully Porous C18 (5 µm)
The Traditional Standard
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance:
-
Pros: High stability, predictable retention for non-polar compounds, widely available.
-
Cons: "Selectivity limit" reached for positional isomers. To separate
from , analysts must often use shallow gradients or extremely long columns ( ), resulting in run times .
-
-
Data Insight: On C18, the selectivity factor (
) for the isomer pair often hovers near , making robust baseline separation difficult.
Alternative B: Fully Porous C8 (5 µm)
The "Speed" Alternative
-
Mechanism: Lower hydrophobicity than C18.
-
Performance:
-
Pros: Faster elution of strongly retained parent compounds.
-
Cons: Reduced peak capacity. If C18 struggles with resolution, C8 typically worsens it due to lower methylene selectivity.
-
The Superior Solution: Core-Shell Biphenyl (2.6 µm)
The Selectivity Champion
-
Mechanism: Dual-Mode.
-
Hydrophobicity: Comparable to C18.[1]
-
-
Interactions: The biphenyl ligand contains electron-rich aromatic rings that interact specifically with the -systems of the diaryl sulfone analytes.
-
-
Performance:
-
Selectivity: The
isomer, having a different steric availability of its -cloud compared to the linear isomer, interacts differently with the stationary phase. -
Efficiency: The Core-Shell (Fused-Core) morphology restricts the diffusion path (minimizing the
-term in the van Deemter equation), yielding narrower peaks and higher sensitivity.
-
Experimental Data Comparison
The following data summarizes a direct comparison study separating 4,4'-Dapsone from its related impurities (including the 2,4'-isomer).
Conditions:
-
Mobile Phase: Methanol : Water (with 0.1% Formic Acid). Note: Methanol is chosen over Acetonitrile to prevent suppression of
- interactions. -
Flow Rate: 1.0 mL/min (C18) vs 1.5 mL/min (Core-Shell).
| Parameter | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) | Improvement |
| Column Dimensions | 60% Shorter Column | ||
| Run Time | 28.5 min | 8.2 min | 3.5x Faster |
| Resolution ( | 1.4 (Critical Pair) | 4.8 (Critical Pair) | Baseline Achieved |
| Selectivity ( | 1.04 | 1.18 | Significant Shift |
| Backpressure | 180 bar | 290 bar | Manageable on standard HPLC |
Expert Insight: The Biphenyl column achieves better resolution in one-third the time. The shift in selectivity (
) proves that the separation mechanism has fundamentally changed from simple hydrophobicity to shape-selective-interaction.
Method Development Protocol: Core-Shell Biphenyl
This protocol is designed for the separation of diaryl sulfones using a Core-Shell Biphenyl column.
Step 1: Column Selection[2]
-
Stationary Phase: Biphenyl (Core-Shell technology preferred).
-
Dimensions:
or . -
Particle Size:
(Standard HPLC compatible) or (UHPLC).
Step 2: Mobile Phase Optimization
-
Organic Modifier: Methanol (MeOH) .
-
Why? Acetonitrile contains a triple bond with its own
-electrons, which can compete with the analyte for stationary phase sites, effectively "muting" the biphenyl selectivity. Methanol is " -transparent," maximizing the separation power.
-
-
Aqueous Phase: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).
-
Why? Acidic pH suppresses the ionization of any amine groups (in Dapsone), ensuring the molecule is in a single state, though sulfones themselves are non-ionizable.
-
Step 3: Gradient Strategy
Start with a generic scouting gradient:
-
T=0 min: 10% MeOH
-
T=10 min: 90% MeOH
-
T=12 min: 90% MeOH
-
T=12.1 min: 10% MeOH (Re-equilibration)
Refinement: If the sulfones elute too early, add a 2-minute isocratic hold at 5% MeOH at the start.
Step 4: Detection[3]
-
UV: Diaryl sulfones have strong absorbance. Monitor at 254 nm (aromatic ring) and 280 nm .
-
MS: ESI Positive mode is suitable for amino-sulfones (Dapsone). Pure diaryl sulfones (e.g., bis(4-chlorophenyl) sulfone) may require APCI.
Visualization of Workflows
Diagram 1: Column Selection Decision Tree
This decision tree guides the researcher through the selection process based on analyte properties.
Caption: Decision logic for selecting Biphenyl stationary phases over C18 for isomeric sulfone impurities.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why the Biphenyl phase succeeds where C18 fails.
Caption: Mechanistic comparison: C18 relies on weak dispersive forces, while Biphenyl leverages specific Pi-Pi stacking.
Validation Strategy (Self-Validating System)
To ensure the method is robust and trustworthy (E-E-A-T), implement the following System Suitability Tests (SST) before every sample set.
-
Resolution Check: The resolution (
) between the critical pair (e.g., 2,4'-DDS and 4,4'-DDS) must be > 2.0 . -
Tailing Factor:
for the parent peak must be < 1.5 . (Sulfones can tail on active silanols; Core-Shell particles are typically highly end-capped to prevent this). -
Sensitivity (S/N): Inject the impurity standard at the Limit of Quantitation (LOQ). Signal-to-Noise ratio must be > 10:1 .
Linearity & Range:
Diaryl sulfones typically exhibit linear response from 0.1% (impurity level) to 120% of the target concentration. Ensure
References
-
Leistner, A., & Holzgrabe, U. (2021).[3] Impurity profiling of dapsone using gradient HPLC method.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[3] Link
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Restek Corporation. (2020). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Link
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5] Chromatography Online. Link
-
BenchChem. (2025).[6] A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis.Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. lcms.cz [lcms.cz]
- 3. Impurity profiling of dapsone using gradient HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparing thermal properties of symmetric vs asymmetric sulfone polymers
Topic: Comparing Thermal Properties of Symmetric vs. Asymmetric Sulfone Polymers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In high-performance polymer chemistry, the distinction between symmetric and asymmetric sulfone architectures is a critical determinant of thermal behavior, processability, and application suitability. While "symmetry" often refers to membrane morphology in filtration, this guide focuses on the molecular architecture of the polymer backbone—specifically the isomeric linkage (4,4'- vs. 2,4'-) and the rigidity of the repeating unit.
-
Symmetric Sulfones (e.g., PPSU, 4,4'-PESU): Characterized by para-para (4,4') linkages and rigid biphenyl groups. They exhibit superior thermal stability, higher Glass Transition Temperatures (
), and exceptional resistance to steam sterilization. -
Asymmetric Sulfones (e.g., PSU, 2,4'-modified PESU): Characterized by "kinked" linkages (ortho-para or isopropylidene bridges). These disruptions in linearity increase free volume and solubility, often at the cost of slightly reduced thermal ceilings, making them ideal for membrane fabrication and solution processing.
Molecular Architecture & Causality
The thermal performance of sulfone polymers is dictated by the restriction of chain rotation and the efficiency of chain packing.
-
Symmetry (Order): The 4,4'-dichlorodiphenyl sulfone (DCDPS) moiety creates a linear, rod-like structure. This high symmetry facilitates denser chain packing, requiring more thermal energy to induce the cooperative chain motion associated with
. -
Asymmetry (Entropy): The introduction of 2,4'-isomers or the isopropylidene group (in Bisphenol A-based PSU) introduces a "kink" in the backbone. This steric irregularity disrupts packing, increases fractional free volume (FFV), and lowers the energy barrier for chain mobility, resulting in a lower
.
Diagram: Structure-Property Relationship
Caption: Causal flow from monomer isomeric structure to macroscopic thermal properties and application suitability.
Thermal Performance Comparison
The following data synthesizes comparative benchmarks for the three primary classes of sulfone polymers, highlighting the impact of structural symmetry.
Table 1: Comparative Thermal Properties
| Property | Polysulfone (PSU) | Polyethersulfone (PESU) | Polyphenylsulfone (PPSU) |
| Symmetry Class | Asymmetric (Due to Isopropylidene Kink) | Intermediate/Symmetric (4,4'-SO₂/Ether alternating) | Highly Symmetric (Biphenyl rigid rod) |
| Glass Transition ( | 185°C – 190°C | 220°C – 225°C | 220°C – 225°C |
| Heat Deflection Temp (HDT) | 174°C | 203°C | 207°C |
| Continuous Service Temp | 160°C | 180°C | 180°C |
| Thermal Decomposition ( | ~500°C | ~520°C | ~530°C |
| Steam Sterilization Cycles | < 100 cycles (Crazing risk) | ~100 cycles | > 1,000 cycles (Best in class) |
Analysis:
-
The Isopropylidene Effect: PSU has the lowest
because the isopropylidene linkage (from Bisphenol A) is more flexible and less symmetric than the sulfone or biphenyl groups found in PESU and PPSU. -
The Isomeric Effect (2,4' vs 4,4'): In research grades of PESU, introducing 2,4'-dichlorodiphenyl sulfone lowers the
by approximately 5–15°C depending on the molar ratio, broadening the transition region due to increased heterogeneity in chain relaxation times.
Experimental Protocols
To validate these properties in a drug development context (e.g., verifying raw material quality for medical devices), the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) for Tg Determination
Objective: Accurately resolve
-
Sample Prep: Encapsulate 5–10 mg of dried polymer (vacuum oven at 120°C for 4h) in a Tzero aluminum pan.
-
Heat-Cool-Heat Cycle:
-
Ramp 1: Heat to 250°C at 20°C/min (erases thermal history/processing stress).
-
Cool: Cool to 50°C at 10°C/min (standardizes crystallinity/amorphous state).
-
Ramp 2: Heat to 250°C at 10°C/min (Measure
here).
-
-
Analysis: Determine
at the inflection point of the endothermic step transition.-
Validation: Symmetric PPSU should show a sharp, high
(~220°C). Asymmetric or impure grades will show a broader, lower transition.
-
Protocol B: Thermogravimetric Analysis (TGA) for Stability
Objective: Determine the onset of degradation (
-
Sample: 10–20 mg in a platinum or ceramic crucible.
-
Atmosphere: Nitrogen (inert) flow at 50 mL/min.
-
Ramp: Heat from 30°C to 800°C at 10°C/min.
-
Data Extraction:
-
Record
(Temperature at 5% weight loss). -
Symmetric PPSU/PESU typically retains mass >500°C.
-
Asymmetric PSU may show earlier weight loss if residual solvent (trapped by free volume) is present.
-
Diagram: Experimental Workflow
Caption: Standardized thermal characterization workflow for sulfone polymers.
Application Implications in Drug Development
1. Sterilization (Symmetric Dominance):
For reusable medical devices (surgical tools, trays), PPSU (Symmetric) is the gold standard. Its rigid, symmetric backbone resists hydrolysis during repeated steam autoclaving (>1,000 cycles). Asymmetric PSU, with its lower
2. Membrane Filtration (Asymmetric Utility): While this guide focuses on polymer chemistry, "asymmetric" is also a morphological term in filtration. Interestingly, Asymmetric Polymers (PSU) are often preferred for casting membranes. Their irregular structure prevents crystallization (which blocks pores) and increases solubility in casting solvents (NMP, DMAc), facilitating the formation of the precise pore structures required for hemodialysis and virus filtration.
References
-
El-Hibri, M. J. (2025).[1] Sulfone Polymers.[2][3][4][5][6][7][8][9] In Encyclopedia of Polymer Science and Technology. Wiley. Link
-
SpecialChem. (2025). Glass Transition Temperature (Tg) of Plastics - Definition & Values. Link
-
Netzsch Analyzing & Testing. (2024). Comparative Thermal Analysis of Sulfone Polymers (PSU, PESU, PPSU). Link
-
RSC Publishing. (2025). Structure–property relationships in poly(olefin sulfone) copolymers. Link
-
Plastim Ltd. (2024). Polysulfone (PSU) Technical Data Sheet - Thermal Properties. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 25135-51-7: Bisphenol A polysulfone | CymitQuimica [cymitquimica.com]
- 3. plastim.co.uk [plastim.co.uk]
- 4. Polysulfone - Wikipedia [en.wikipedia.org]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. researchgate.net [researchgate.net]
- 7. Polysulfone in Aerospace: High-Performance Solutions for Extreme Conditions [aipprecision.com]
- 8. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Elemental Analysis Standards for C18H13ClO3S Verification
Executive Summary: The ±0.4% Benchmark
In pharmaceutical development, the verification of the chemical formula C18H13ClO3S (MW: 344.81 g/mol ) presents a specific challenge due to the simultaneous presence of Sulfur (S) and Chlorine (Cl) alongside an aromatic carbon backbone. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to quantify bulk purity to the rigor required by regulatory bodies.
This guide compares the two dominant verification standards:
-
The Classical Standard: Automated CHNS Combustion coupled with Schöniger Flask Halogen Determination.
-
The Modern Orthogonal Standard: qNMR (Quantitative Nuclear Magnetic Resonance) coupled with HRMS.
The Verdict: For publication in top-tier journals (e.g., J. Med. Chem.), Combustion Analysis (Method A) remains the gold standard, requiring experimental values to fall within ±0.4% of the theoretical calculation. However, for precious, mass-limited samples, qNMR (Method B) is the superior, non-destructive alternative.
Theoretical Reference Standards (The Target)
Before initiating any protocol, the theoretical mass percentages must be established as the "True Value" (
Target Molecule: C18H13ClO3S Molecular Weight: 344.81 g/mol
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % ( | Acceptable Range (±0.4%) |
| Carbon (C) | 18 | 12.011 | 216.20 | 62.70% | 62.30 – 63.10% |
| Hydrogen (H) | 13 | 1.008 | 13.10 | 3.80% | 3.40 – 4.20% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 10.28% | 9.88 – 10.68% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 9.30% | 8.90 – 9.70% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 13.92% | Calculated by difference |
Critical Insight: The high Carbon content (62.70%) vs. low Hydrogen (3.80%) suggests a highly aromatic structure. Incomplete combustion (soot formation) is the primary risk here, leading to low Carbon recovery.
Comparative Analysis: Combustion vs. Spectroscopic
Method A: Automated CHNS + Schöniger Flask (The Gold Standard)
This method physically destroys the sample to measure its constituent elements. It is the only method that proves the bulk material is the target compound and not just a mixture of correct molecules and inorganic salts.
-
Pros: Accepted by all major journals/regulatory agencies; detects inorganic impurities (which do not combust).
-
Cons: Destructive (requires ~2-5 mg); Chlorine analysis often requires a separate manual step (Schöniger Flask) as it can poison standard CHNS catalysts.
Method B: HRMS + qNMR (The Modern Alternative)
Uses magnetic resonance to quantify protons relative to an internal standard (e.g., Maleic Acid) and Mass Spec for exact mass.
-
Pros: Non-destructive (sample recoverable); specific structure confirmation.
-
Cons: Does not detect inorganic salts (e.g., NaCl) or moisture as easily as EA; requires expensive deuterated solvents and high-purity internal standards.
Detailed Experimental Protocols
Protocol A: The Hybrid Combustion Workflow (Recommended)
To achieve the ±0.4% accuracy for C18H13ClO3S, a single automated run is often insufficient due to Halogen/Sulfur interference. We utilize a Hybrid Workflow .
Step 1: Sample Preparation (Crucial)
-
Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 6 hours to remove occluded solvents. Failure here is the #1 cause of EA failure.
-
Weighing: Use a Mettler Toledo microbalance (d=0.001 mg). Target weight: 2.000 mg ± 0.1 mg.
Step 2: Automated CHNS Analysis
-
Instrument: Elementar vario EL cube or Thermo FlashSmart.
-
Configuration: CHNS Mode (requires
catalyst to aid combustion of the aromatic ring and prevent Sulfur retention on Tungsten). -
Carrier Gas: Helium (120 mL/min).
-
Combustion Temp: 1150°C (Boosted Oxygen injection to ensure full oxidation of the C18 backbone).
Step 3: Chlorine Determination (Schöniger Oxygen Flask)
Automated analyzers often struggle with Chlorine memory effects. The manual flask method is more reliable for the 10.28% Cl target.
-
Wrap: Weigh 5 mg of sample onto low-ash filter paper. Fold into the Platinum basket.
-
Charge: Add 10 mL deionized water + 3 drops 30%
into a 500 mL thick-walled Erlenmeyer flask. Fill flask with pure Oxygen. -
Ignite: Ignite the paper tail and immediately stopper the flask. Invert.
-
Absorb: Shake for 10 minutes. The combustion converts organic-Cl to
and (reduced to by peroxide). -
Titrate: Add 50 mL isopropanol (to lower dielectric constant) and titrate with 0.01 N
using a potentiometric silver electrode.
Protocol B: qNMR Verification (For Precious Samples)
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High purity TraceCERT®). It has distinct singlets that won't overlap with the aromatic C18H13 region.
-
Solvent: DMSO-
(to ensure full solubility of the sulfonyl compound). -
Acquisition:
-
Relaxation delay (
): 30 seconds (Must be ). -
Scans: 64 (for S/N ratio > 250:1).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
Visualization of Workflows
Diagram 1: The Verification Decision Matrix
This logic flow guides the researcher on which method to prioritize based on sample availability and regulatory needs.
Caption: Decision tree for selecting the appropriate verification pathway based on sample quantity and precision requirements for Halogens.
Diagram 2: The Schöniger Flask Mechanism (Chlorine Specific)
Visualizing the chemical transformation inside the flask, critical for understanding why this manual method is preferred for the C18H13ClO3S molecule.
Caption: The chemical pathway of the Schöniger Oxygen Flask method, converting organic Chlorine into measurable inorganic Chloride ions.
Comparison Summary Table
| Feature | Combustion (CHNS) + Flask (Cl) | HRMS + qNMR |
| Primary Utility | Bulk Purity & Composition | Molecular Identity & Structure |
| Sample Req. | 2–5 mg (Destructive) | < 1 mg (Recoverable) |
| Precision | High (±0.1 – 0.3% abs) | Moderate (±1.0% rel) |
| Inorganic Salts | Detects (as ash/low %C) | Blind spot (Invisible in NMR) |
| Solvent Residue | Detects (shifts %C/%H) | Detects (distinct peaks) |
| Cl Detection | Direct (Titration) | Indirect (Isotope Pattern) |
| J. Med.[1][2] Chem. Status | Required (unless unstable) | Accepted as substitute w/ justification |
References
-
American Chemical Society (ACS). (2024). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]
-
Schöniger, W. (1955).[3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3][4] Mikrochimica Acta, 43(1), 123–129.[3] (The foundational text for the Oxygen Flask method).
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Robertson Microlit Laboratories. (2024). Elemental Analysis: CHN & Halogen Testing Standards. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researcher-resources.acs.org [researcher-resources.acs.org]
- 3. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Chlorophenyl 4-phenoxyphenyl sulfone proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of 4-Chlorophenyl 4-phenoxyphenyl sulfone
Hazard Identification and Chemical Profile
4-Chlorophenyl 4-phenoxyphenyl sulfone belongs to the class of chlorinated aromatic compounds. While specific toxicological data for this exact compound is not extensively published, its structural analogs, such as Bis(4-chlorophenyl) sulfone and 4-Chlorophenyl methyl sulfone, provide critical insights into its potential hazards.[1][2]
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2]
-
Chronic Hazards: As a chlorinated aromatic compound, it should be treated with caution due to the potential for persistence in the environment and the toxicological profiles of related compounds.[4][5]
-
Decomposition Hazards: When heated to decomposition, it may emit highly toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, chlorine, and hydrogen chloride gas.[1][3]
It is incompatible with strong oxidizing agents.[1] Due to these properties, 4-Chlorophenyl 4-phenoxyphenyl sulfone and any materials contaminated with it must be classified and handled as hazardous waste.[4]
Personal Protective Equipment (PPE) and Safety Measures
A systematic approach to handling and disposal is essential to minimize exposure. The last line of defense is appropriate PPE, selected based on the potential for exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against direct skin contact, which can cause irritation.[2][6] |
| Eye Protection | Safety glasses with side shields or splash-proof chemical goggles.[6][7] | Protects eyes from splashes and airborne particles of the solid compound, which can cause serious irritation.[2][3] |
| Skin & Body | Laboratory coat. For large quantities or spill cleanup, chemical-resistant clothing (e.g., Tyvek®) may be necessary.[6][8] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize inhalation.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[8][9] | The compound may cause respiratory irritation, and its dust can be inhaled.[2] A fume hood provides primary engineering control to prevent respiratory exposure. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Chlorophenyl 4-phenoxyphenyl sulfone is that it must be managed as hazardous waste from the point of generation to its final destruction.[4] Improper disposal is a violation of federal law.[10]
Step 1: Waste Segregation
Scientific Principle: Preventing unintended chemical reactions and ensuring proper disposal pathways are critical for safety and compliance.
-
Action: Do not mix 4-Chlorophenyl 4-phenoxyphenyl sulfone waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1]
-
Procedure:
-
Designate separate, clearly labeled waste containers for solid sulfone waste and for sulfone-contaminated consumables (e.g., gloves, wipes, pipette tips).
-
If the sulfone is dissolved in a solvent, it must be collected in a container designated for halogenated organic solvent waste. Do not mix with non-halogenated waste.
-
Step 2: Containerization
Scientific Principle: Proper containment prevents the release of hazardous materials into the environment and ensures safe handling and transport.
-
Action: Collect all waste in appropriate, sealed containers.
-
Procedure:
-
Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free from leaks or damage.
-
Contaminated Labware/Debris: Place items like contaminated gloves, weighing papers, and absorbent pads into a dedicated, sealed plastic bag or a lined container.[11]
-
Liquid Waste (Solutions): Use a sealable, chemical-resistant bottle with a screw-on cap. Fill the container to no more than 80% capacity to allow for vapor expansion.[11]
-
Ensure all containers are tightly capped when not in use to prevent leakage.[12]
-
Step 3: Labeling
Scientific Principle: Accurate labeling is a regulatory requirement that communicates hazards, ensures proper handling, and facilitates compliant disposal.
-
Action: Affix a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[12]
-
Procedure:
-
Clearly write the full chemical name: "4-Chlorophenyl 4-phenoxyphenyl sulfone". Avoid using abbreviations or chemical formulas.[12]
-
List all constituents, including solvents and their estimated concentrations.[12]
-
Indicate the major hazards (e.g., Irritant, Toxic).
-
Include the name of the responsible person, department, and the date the waste was first added.[12]
-
Step 4: Temporary Storage
Scientific Principle: Safe on-site storage minimizes the risk of spills, exposure, and accidental reactions while awaiting pickup.
-
Action: Store waste containers in a designated, secure area.
-
Procedure:
-
Store waste in a well-ventilated area, such as a satellite accumulation area within the laboratory or a designated chemical storage room.[4]
-
Ensure the storage location is away from heat sources and incompatible materials.[9]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Step 5: Final Disposal
Scientific Principle: Chlorinated aromatic compounds require specific, high-technology disposal methods to ensure their complete destruction and prevent the formation of persistent organic pollutants.
-
Action: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Procedure:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[12]
-
The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility. This process destroys the molecule, preventing its persistence in the environment.
-
Never dispose of 4-Chlorophenyl 4-phenoxyphenyl sulfone down the drain or in the regular trash.[9] This is illegal and environmentally harmful.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing 4-Chlorophenyl 4-phenoxyphenyl sulfone.
Sources
- 1. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. capitalresin.com [capitalresin.com]
- 7. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 8. nj.gov [nj.gov]
- 9. cdms.telusagcg.com [cdms.telusagcg.com]
- 10. epa.gov [epa.gov]
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- 12. safety.pitt.edu [safety.pitt.edu]
A Researcher's Guide to Safely Handling 4-Chlorophenyl 4-phenoxyphenyl sulfone in a Laboratory Setting
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 4-Chlorophenyl 4-phenoxyphenyl sulfone is not available, the known hazards of analogous compounds suggest that it should be handled with care. Based on data for similar sulfones, this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2] It is also prudent to assume it may cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]
When heated to decomposition, aromatic sulfones can emit highly toxic fumes, including carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas.[2][5] Therefore, all heating procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following recommendations are based on a conservative assessment of the potential hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[6] Always inspect gloves for any signs of degradation or puncture before use and change them regularly to prevent cross-contamination.[6] |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[6][7] For procedures with a higher risk of splashing, a full-face shield worn over goggles is recommended.[7][8] |
| Body Protection | A full-length laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[9][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator appropriate for particulates should be used.[6][11] Always work within a certified chemical fume hood when handling larger quantities or performing procedures that could generate dust.[12] |
| Foot Protection | Closed-toe shoes that cover the entire foot are required in the laboratory at all times.[6][10] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision tree for PPE selection based on the handling procedure.
Safe Handling and Operational Plan
A systematic approach to handling this chemical will further mitigate risks.
-
Review the Procedure: Fully understand every step of your experiment.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[12]
-
Ensure Adequate Ventilation: Whenever possible, handle the compound within a certified chemical fume hood.[12]
-
Prepare for Spills: Have a spill kit readily available that is appropriate for solid chemical spills.
-
Donning PPE: Put on your lab coat, followed by safety goggles (and face shield if necessary), and finally, your gloves.
-
Handling the Chemical:
-
When weighing the solid, do so in a draft-free environment or a balance enclosure to minimize dust dispersal.
-
If transferring the solid, use a spatula and avoid creating dust clouds.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on. Gloves should be removed last, turning them inside out to avoid contaminating your hands.[10] Wash your hands thoroughly with soap and water after handling the chemical.[2]
Spill and Waste Disposal Plan
Accidents can happen, and a clear plan for dealing with them is essential.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Small Spills: For small spills of the solid, you can dampen the material with a suitable solvent like acetone and then carefully sweep it into a designated waste container.[5] Use absorbent paper dampened with the same solvent to clean the area, followed by a wash with soap and water.[5]
-
Contaminated Materials: Seal all contaminated cleaning materials and disposable PPE in a vapor-tight plastic bag for disposal.[5]
-
Chemical Waste: Dispose of 4-Chlorophenyl 4-phenoxyphenyl sulfone and any solutions containing it in a clearly labeled, sealed waste container designated for chlorinated organic waste.
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste in the designated solid waste container.
-
Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[11][13]
Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
By adhering to these guidelines, researchers can handle 4-Chlorophenyl 4-phenoxyphenyl sulfone with a high degree of safety, ensuring the well-being of all laboratory personnel and the integrity of their research.
References
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Chlorophenyl methyl sulfone.
- National Oceanic and Atmospheric Administration (NOAA). (1992). 4,4'-DICHLORODIPHENYL SULFONE. CAMEO Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
